Beryllium
Description
Structure
2D Structure
Properties
IUPAC Name |
beryllium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Be | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBAMAFKBVZNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Be | |
| Record name | BERYLLIUM POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023913, DTXSID501029799 | |
| Record name | Beryllium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beryllium monohydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
9.012183 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beryllium compounds, n.o.s. are generally white, crystalline or powdered material containing beryllium. They are generally soluble in water. They are toxic by inhalation and by ingestion., Beryllium powder appears as a grayish-white hard light metal. Denser than water, but the powder may float. May be toxic by inhalation. Will burn if involved in a fire., Dry Powder, Other Solid; Other Solid, Metal: A hard, brittle, gray-white solid;, GREY SOLID IN VARIOUS FORMS., hard, brittle, gray-white solid, metal, Metal: A hard, brittle, gray-white solid. | |
| Record name | BERYLLIUM COMPOUND, N.O.S. | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BERYLLIUM POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Beryllium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Beryllium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BERYLLIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0226 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BERYLLIUM & COMPOUNDS (as Be) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/531 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Beryllium & beryllium compounds (as Be) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0054.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
4532 °F at 760 mmHg (NIOSH, 2023), 2468 °C, >2400 °C, 4532 °F | |
| Record name | BERYLLIUM POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BERYLLIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BERYLLIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0226 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BERYLLIUM & COMPOUNDS (as Be) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/531 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Beryllium & beryllium compounds (as Be) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0054.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Insoluble in cold water, mercury; slightly soluble in hot water, Soluble in acid and alkaline solutions, Beryllium reacts readily with sulfuric, hydrochloric, and hydrofluoric acids. Dilute nitric acid attacks the metal slowly, whereas concentrated nitric acid has little effect., Solubility in water: insoluble, Insoluble | |
| Record name | BERYLLIUM POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BERYLLIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BERYLLIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0226 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Beryllium & beryllium compounds (as Be) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0054.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.85 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.85 g/cu cm, 1.9 g/cm³, 1.85 (metal) | |
| Record name | BERYLLIUM POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BERYLLIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BERYLLIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0226 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BERYLLIUM & COMPOUNDS (as Be) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/531 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Beryllium & beryllium compounds (as Be) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0054.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 1 Pa at 1189 °C (solid); 10 Pa at 1335 °C; 100 Pa at 1518 °C; 1 kPa at 1750 °C; 10 kPa at 2054 °C; 100 kPa at 2469 °C, 0 mmHg (approx) | |
| Record name | BERYLLIUM POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BERYLLIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BERYLLIUM & COMPOUNDS (as Be) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/531 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Beryllium & beryllium compounds (as Be) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0054.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Hexagonal crystals, Gray, brittle metal; close-packed hexagonal structure, A silvery-white, relatively soft, lustrous metal, A hard, brittle, gray-white solid. | |
CAS No. |
7440-41-7, 13597-97-2 | |
| Record name | BERYLLIUM COMPOUND, N.O.S. | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BERYLLIUM POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Beryllium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Beryllium, elemental | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beryllium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Beryllium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beryllium monohydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beryllium | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BERYLLIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW5102UV6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | BERYLLIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BERYLLIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0226 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BERYLLIUM & COMPOUNDS (as Be) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/531 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
2349 °F (NIOSH, 2023), 2349 °F, 1287 °C | |
| Record name | BERYLLIUM POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Beryllium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BERYLLIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BERYLLIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0226 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BERYLLIUM & COMPOUNDS (as Be) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/531 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Beryllium & beryllium compounds (as Be) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0054.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Historical Context and Scientific Evolution of Beryllium Research
Early Discoveries and Isolation Methodologies
Minerals containing beryllium, such as beryl (B75158) and emerald, were known to ancient civilizations wikipedia.orgbritannica.com. The Roman naturalist Pliny the Elder noted the similarities between beryl and emerald in the first century CE wikipedia.org. However, it wasn't until the late 18th century that chemists suspected these minerals might contain a new element britannica.comrsc.org.
French chemist Nicolas-Louis Vauquelin is credited with the discovery of this compound in 1798 lanl.gov. He analyzed samples of beryl and emerald at the request of mineralogist René Just Haüy, who had observed their geometric similarities wikipedia.orgrsc.org. Vauquelin reported finding a new "earth" by dissolving aluminum hydroxide (B78521) from these minerals in an alkali wikipedia.org. Due to the sweet taste of some of its compounds, the new element was initially named "glucine" or "glucinum," derived from the Greek word for sweet, "glykys" wikipedia.orgnih.govmelscience.com. The name "this compound," based on the mineral beryl, was later proposed and eventually adopted as the standard name by IUPAC in 1949 wikipedia.orgnih.gov.
The isolation of this compound metal proved to be a more challenging task. This was independently achieved in 1828 by German chemist Friedrich Wöhler and French chemist Antoine Bussy britannica.comnih.gov. Both scientists successfully isolated the metal by reacting this compound chloride (BeCl₂) with metallic potassium wikipedia.orgrsc.orgnih.gov. Wöhler's method involved heating alternating layers of this compound chloride and potassium in a platinum crucible, resulting in a gray-black powder of fine particles with a metallic luster wikipedia.org. Bussy also contributed significantly to chemistry, including the isolation of magnesium redalyc.orgresearchgate.net.
Early Isolation of this compound:
| Year | Scientist(s) | Method |
| 1828 | Friedrich Wöhler | Reaction of BeCl₂ with metallic potassium |
| 1828 | Antoine Bussy | Reaction of BeCl₂ with metallic potassium |
Later advancements in isolation methods included the electrolysis of a molten mixture of this compound fluoride (B91410) and sodium fluoride by Paul Lebeau in 1898, which yielded purer this compound wikipedia.org. Modern methods for obtaining this compound primarily involve processing ores like beryl and bertrandite, often converting this compound hydroxide to this compound fluoride and then reducing it with magnesium, or through the electrolysis of molten this compound chloride nih.govepa.gov.
Pioneering Contributions to Nuclear Physics and Atomic Theory
This compound played a crucial role in the advancement of nuclear physics, particularly in the discovery of the neutron. In the early 1930s, scientists observed that bombarding certain light elements, including this compound, with alpha particles produced a highly penetrating, neutral radiation wikipedia.orgnewpaltz.k12.ny.usunlv.eduscienceinschool.org.
In 1930, Walther Bothe and Herbert Becker in Germany observed this penetrating radiation from this compound bombarded with alpha particles, initially believing it to be gamma radiation wikipedia.orgunlv.eduwikipedia.org. However, this radiation was more penetrating than any known gamma rays, and experimental results were difficult to interpret wikipedia.org. Irène Joliot-Curie and Frédéric Joliot in Paris showed in 1932 that this unknown radiation could eject high-energy protons from paraffin (B1166041) wax wikipedia.orgwikipedia.orgnobelprize.org.
British physicist James Chadwick, working at the Cavendish Laboratory, investigated these findings further melscience.comwikipedia.orgbritannica.com. He conducted a series of experiments showing that the gamma ray hypothesis was untenable wikipedia.orgnobelprize.org. By bombarding this compound with alpha particles from a radium source, Chadwick observed the emission of uncharged particles with a mass approximately equal to that of a proton britannica.comrsc.orgmelscience.comwikipedia.orgbritannica.comweebly.com. He correctly interpreted this radiation as a new subatomic particle, which he named the neutron wikipedia.orgwikipedia.orgbritannica.comweebly.comrinconeducativo.orgamericanboard.org. This discovery, announced in 1932, was fundamental to understanding the structure of the atomic nucleus, which was subsequently understood to be composed of protons and neutrons britannica.comweebly.comamericanboard.org.
The reaction involved in Chadwick's discovery is represented as: ⁹Be + ⁴He (α) → ¹²C + ¹n wikipedia.org.
The discovery of the neutron using this compound had a profound impact on nuclear physics. The uncharged nature of the neutron made it an ideal projectile for probing the atomic nucleus, leading to further discoveries such as the creation of new radioactive elements through neutron irradiation and the fission of uranium atoms by neutrons wikipedia.org. Historically, this compound mixed with alpha emitters like radium, plutonium, or americium has been used as a neutron source britannica.comwikipedia.orggatech.edu. These this compound-based neutron sources were historically important in experiments that led to the discovery of nuclear fission by Otto Hahn, Fritz Strassmann, and Lise Meitner in 1939, and in the triggering of the first controlled-fission chain reaction by Enrico Fermi in 1942 britannica.comwikipedia.orgiaea.org. This compound also serves as a neutron moderator and reflector in nuclear reactors due to its ability to slow down fast neutrons britannica.comnih.govmvm.humarketresearch.com.
Key Discoveries Related to this compound in Nuclear Physics:
| Year | Scientist(s) | Discovery/Contribution |
| 1930 | Walther Bothe, Herbert Becker | Observation of penetrating radiation from alpha-bombarded this compound |
| 1932 | Irène Joliot-Curie, Frédéric Joliot | Observation of proton ejection from paraffin wax by this compound radiation |
| 1932 | James Chadwick | Discovery of the neutron by bombarding this compound with alpha particles |
| 1939 | Otto Hahn, Fritz Strassmann, Lise Meitner | Discovery of nuclear fission using this compound-based neutron sources |
| 1942 | Enrico Fermi | Achievement of the first controlled-fission chain reaction using this compound as a moderator |
This compound's role in these pioneering experiments solidified its importance not just as a chemical element with unique properties, but as a key material in the development of modern atomic theory and the harnessing of nuclear energy.
Advanced Analytical Methodologies for Beryllium Characterization
Spectrometric Techniques for Quantitative Analysis
Spectrometric techniques are widely utilized for the quantitative analysis of beryllium, offering robust and reliable methods for determining its concentration in a variety of samples.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Ultra-Trace Quantification
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is recognized as one of the most sensitive spectrometric techniques for quantifying this compound, particularly at ultra-trace levels. nih.govmdpi.comnih.govresearchgate.net In ICP-MS, a sample solution is introduced into a high-temperature plasma, where atoms are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. nih.govmdpi.com
ICP-MS offers excellent specificity for this compound due to its monoisotopic nature (⁹Be) and low m/z, which helps avoid common polyatomic overlaps. nih.gov However, challenges in this compound analysis by ICP-MS include its high first ionization potential (9.3 eV), leading to only about 70-75% ionization in a standard argon plasma, and space-charge effects within the ion beam due to its low mass. nih.govanalytik-jena.fr These limitations can be addressed by increasing plasma power and optimizing ion optics for this compound analysis. analytik-jena.fr
ICP-MS is highly suitable for detecting ultra-trace levels of this compound in various matrices, including environmental, biological, and occupational health monitoring samples. nih.govresearchgate.net Laser ablation ICP-MS (LA-ICP-MS) is an alternative approach that allows for the direct analysis of solid samples, bypassing the need for digestion and offering high sensitivity and low detection limits for light elements like this compound. mdpi.com LA-ICP-MS enables in situ, real-time, rapid, and simultaneous multi-element detection. mdpi.com
Electrothermal Atomic Absorption Spectrometry (ETAAS) with Enhanced Sensitivity
Electrothermal Atomic Absorption Spectrometry (ETAAS, also known as Graphite (B72142) Furnace Atomic Absorption Spectrometry or GFAAS) provides enhanced sensitivity for the quantification of this compound at trace concentrations (ng/L to µg/L levels). nih.govmdpi.comnih.gov In ETAAS, a small volume of sample is placed in a graphite furnace and subjected to a controlled heating program, which dries, chars, and atomizes the analyte. The atomic vapor then absorbs light from a this compound-specific hollow cathode lamp, and the absorbance is measured.
ETAAS involves intricate sample preparation and optimization. nih.gov Enhanced sensitivity can be achieved using pyrolytically coated graphite tubes and chemical modifiers such as Mg(NO₃)₂ or Pd(NO₃)₂. nih.govmdpi.comnih.govscispace.com For instance, Mg(NO₃)₂ has been confirmed as a suitable modifier for reliable this compound quantification in various water types, stabilizing this compound and inhibiting the formation of volatile Be(OH)₂. scispace.comresearchgate.net Studies have shown that using Mg(NO₃)₂ can improve sensitivity and precision. scispace.com The use of a tungsten platform in a pyrolytically coated graphite tube has also been shown to enhance sensitivity compared to a pyrolytic graphite platform. nih.gov
Preconcentration techniques, such as dispersive liquid-liquid microextraction (DLLME) and cloud-point extraction (CPE), can be coupled with ETAAS to further lower detection limits for this compound in complex matrices like seawater. mdpi.comnih.govresearchgate.netresearchgate.net For example, vesicle-mediated DLLME coupled with ETAAS has achieved detection limits as low as 0.01 ng/L in seawater. mdpi.comnih.govresearchgate.netresearchgate.net
Reported detection limits for ETAAS vary depending on the matrix and the use of modifiers and preconcentration techniques. Using Mg(NO₃)₂ as a modifier, a detection limit of 0.07 µg/L and a quantification limit of 0.22 µg/L have been obtained for this compound in natural waters. scispace.comresearchgate.net Another study reported a method detection limit of 2.3 ng/L for this compound(II) with a linear calibration graph up to 400 ng/L. researchgate.net
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) in Routine and Multi-Element Analysis
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a widely adopted method for analyzing a variety of samples, particularly suitable for routine and multi-element analysis of this compound. nih.govunine.ch In ICP-OES, a sample is introduced into a high-temperature plasma, causing atoms and ions to become excited. As they return to their ground state, they emit light at characteristic wavelengths, which is then detected and measured to determine elemental concentrations. nih.gov
ICP-OES offers relatively high sensitivity and the ability to simultaneously analyze multiple elements, making it valuable for laboratories monitoring numerous samples and elements in parallel. nih.gov For this compound, ICP-OES is effective for quantifying moderate to high concentrations, and can be used for low levels when coupled with appropriate separation and preconcentration procedures. nih.govmdpi.com It provides reliable sensitivity at the ppb level and supports high-throughput analysis. nih.gov
While suitable for routine analysis, matrix interferences may require optimization depending on the sample complexity. nih.gov For this compound ore analysis, a mixed acid decomposition ICP-OES method has been established for the simultaneous determination of multiple elements, including this compound, with a reported detection limit of 0.0001%. ykcs.ac.cn
Coupling ICP-OES with preconcentration techniques like cloud-point extraction can improve detection limits, with reported LODs ranging from 0.001 to 0.005 µg/L when combined with CPE. mdpi.com
Flame Atomic Absorption Spectrometry (FAAS) for Higher Concentration Ranges
Flame Atomic Absorption Spectrometry (FAAS) is a technique suitable for the determination of this compound at higher concentration levels. nih.govmdpi.comnih.gov In FAAS, a liquid sample is introduced into a flame, where it is atomized. A light beam at a wavelength specific to this compound passes through the flame, and the absorption of this light by free this compound atoms is measured. mdpi.com
FAAS is generally less sensitive than ETAAS or ICP-based techniques and is typically used for samples with higher this compound concentrations. nih.gov It is limited to higher concentration levels, typically in the mg/L range, and can be more susceptible to matrix interferences such as spectral overlaps or chemical interactions. nih.gov However, interferences in FAAS are often more predictable and less complex, allowing for easier correction. nih.gov
While less frequently used for direct ultra-trace quantification, FAAS can be effective for low this compound concentrations when combined with efficient separation and preconcentration procedures. nih.govmdpi.comnih.gov For example, preconcentration based on complexation and adsorption on activated carbon has been used to determine trace levels of this compound in water samples by FAAS, achieving detection limits as low as 0.01 ng/mL. researchgate.nettandfonline.comresearchgate.net
Typical instrumental parameters for FAAS this compound quantification include using a hollow cathode lamp set to 234.9 nm and an N₂O–acetylene flame, with a deuterium (B1214612) lamp for background correction. nih.gov
X-ray Fluorescence (XRF) Spectrometry for Elemental Composition
X-ray Fluorescence (XRF) Spectrometry is a non-destructive technique used to determine the elemental composition of materials. nih.govhoriba.com In XRF, a sample is irradiated with high-energy X-rays, causing the atoms to emit secondary, fluorescent X-rays characteristic of the elements present. nih.govhoriba.com The energy of these emitted X-rays identifies the elements, while their intensity provides information about the concentration. nih.govhoriba.com
XRF is widely used for the rapid screening of various elements in solid samples, such as soils, dust, or metal alloys. nih.gov While XRF is effective for many elements, it faces challenges with light elements like this compound due to their low-energy X-ray emission. mdpi.com Wavelength Dispersive XRF (WDXRF) can extend the range of detectable elements down to this compound, while Energy Dispersive XRF (EDXRF) typically covers elements from sodium upwards. horiba.combruker.com
Concentrations can range from 100% down to ppm and in some cases sub-ppm levels, although quantifying elements at lower ppb or ppt (B1677978) levels is generally not possible with XRF. horiba.commalvernpanalytical.com Detection limits depend on the specific element and sample matrix, with heavier elements generally having better detection limits. horiba.com Handheld XRF analyzers, while useful for rapid analysis, may struggle to effectively measure this compound. spectro.com
Despite limitations with light elements and lower sensitivity compared to some other techniques, XRF is valuable for its non-destructive nature, minimal sample preparation requirements, and ability to provide rapid elemental analysis. nih.govhoriba.commalvernpanalytical.comcabidigitallibrary.org
Laser-Based Spectroscopic Approaches
Laser-based spectroscopic approaches, such as Laser-Induced Breakdown Spectroscopy (LIBS), are also employed for the analysis of this compound, particularly for direct solid sample analysis.
Laser-Induced Breakdown Spectroscopy (LIBS) is an analytical technique that determines elemental composition by focusing a high-powered pulsed laser on a sample surface, creating a plasma. mdpi.comspectroscopyonline.com The light emitted by the excited atoms and ions in the plasma is then spectrally analyzed to identify and quantify the elements present. mdpi.comspectroscopyonline.com
LIBS is a rapid and versatile technique requiring minimal sample preparation and can analyze various materials. nih.gov For this compound quantification at higher concentration levels, the ionic Be II emission doublet lines at 313.04 and 313.11 nm are commonly used. nih.gov However, determining this compound concentrations in the range of 0.1–5 wt% with this doublet can be challenging due to self-absorption effects at higher concentrations. nih.govspectroscopyonline.com Using the non-resonant this compound I line at 457.27 nm has been proposed as an alternative to circumvent this issue and expand the concentration range. spectroscopyonline.com
Molecular LIBS (MLIBS), which detects the BeO diatomic molecular emission, and molecular laser-induced fluorescence (MLIF) of BeO diatomic molecules are complementary approaches that can be used, particularly in cases where atomic LIBS suffers from spectral overlap with other species. nih.govspectroscopyonline.com
Handheld LIBS (HH LIBS) has been explored for rapid, semi-quantitative analysis of this compound on surfaces, such as swipe materials, for industrial hygiene applications. rsc.orgresearchgate.net While not as precise as techniques like ICP-OES, HH LIBS can quantify this compound on solid substrates and perform spatial analysis. rsc.orgresearchgate.net Handheld LIBS analyzers are available for in-field this compound measurements in materials like alloys and soils, with reported detection limits of 5 ppm for this compound in alloys and 15-20 ppm for unpressed soil. quantum-rx.com
Laser-based techniques offer advantages in terms of speed and minimal sample preparation, making them suitable for applications requiring rapid analysis or direct solid sample analysis.
Summary of Spectrometric Techniques for this compound Analysis
| Technique | Sensitivity | Typical Concentration Range | Sample Type | Key Advantages | Key Challenges/Interferences |
| ICP-MS | Ultra-trace | ng/L to µg/L and lower | Liquids, digested solids | Highest sensitivity, multi-element capability, low isobaric interference for ⁹Be | High ionization potential, space-charge effects, matrix effects |
| ETAAS | Enhanced Trace | ng/L to µg/L | Liquids, digested solids | High sensitivity for low levels, small sample volume | Intricate sample preparation, matrix effects, requires optimization |
| ICP-OES | Moderate to High | µg/L to mg/L | Liquids, digested solids | Multi-element capability, suitable for routine analysis, high throughput | Matrix interferences, lower sensitivity than ICP-MS/ETAAS for trace levels |
| FAAS | Lower | mg/L | Liquids | Relatively simple, lower cost | Lower sensitivity, higher detection limits, matrix interferences |
| XRF | Moderate (for Be) | ppm to 100% | Solids, liquids, powders | Non-destructive, rapid screening, minimal sample preparation (for some applications) | Lower sensitivity for light elements like Be, not suitable for ultra-trace levels, matrix effects |
| LIBS | Varies (depends on matrix and lines) | ppm to wt% | Solids | Rapid, minimal sample preparation, direct solid analysis, in-field capability | Self-absorption effects, matrix effects, spectral overlap |
Detailed Research Findings and Applications
Research highlights the importance of sample preparation and preconcentration techniques for achieving low detection limits, particularly for techniques like ETAAS and FAAS. Studies have demonstrated the effectiveness of liquid-liquid extraction (LLE), including DLLME and CPE, in combination with ETAAS for quantifying this compound at ultra-trace levels in complex matrices such as seawater and biological samples. mdpi.comnih.govresearchgate.netresearchgate.net
ICP-MS has been successfully applied to the analysis of this compound in various biological matrices, including blood and urine, for monitoring exposure. nih.govresearchgate.netanalytik-jena.frresearchgate.net High-resolution ICP-MS (HR-ICP-MS) has shown improved precision for this compound analysis in geological reference materials compared to traditional methods. researchgate.net
ICP-OES is used for the determination of this compound in environmental samples and materials like this compound ore, offering a multi-element capability. nih.govykcs.ac.cn Optimization of digestion procedures is crucial for accurate ICP-OES analysis of complex samples like ores. ykcs.ac.cn
FAAS, while less sensitive, remains a viable option for this compound analysis in samples with higher concentrations or when coupled with preconcentration. Applications include the determination of this compound in water samples after suitable extraction procedures. researchgate.nettandfonline.comresearchgate.net
XRF is employed for the elemental characterization of materials containing this compound, such as alloys. researchgate.net While its detection limits for this compound may be higher than other techniques, its non-destructive nature and speed are advantageous for certain applications like rapid screening. nih.govhoriba.commalvernpanalytical.com
Laser-based methods like LIBS are being explored for in-field this compound analysis and chemical mapping on surfaces, offering rapid assessment capabilities. rsc.orgresearchgate.netquantum-rx.com Advancements in LIBS techniques, including the use of alternative emission lines and molecular analysis, aim to improve accuracy and expand the range of quantifiable this compound concentrations. nih.govspectroscopyonline.com
Laser-Induced Breakdown Spectroscopy (LIBS) for Direct and In-Situ Detection
Laser-Induced Breakdown Spectroscopy (LIBS) is an elemental analysis technique that utilizes a high-temperature plasma generated by focusing a pulsed laser onto a sample surface. analyticon.eu The light emitted as the plasma cools contains characteristic spectral peaks that allow for the identification and quantification of elements present in the sample. analyticon.eu LIBS offers several advantages for this compound analysis, including its non-contact nature, speed, minimal sample preparation requirements, and the ability to perform in-situ measurements. spectroscopyonline.comsciaps.com This makes it particularly useful for analyzing this compound in diverse materials such as alloys, soils, and even transparent crystals. quantum-rx.comatomtrace.com
LIBS is inherently well-suited for detecting light elements like this compound, which can be challenging for techniques such as X-ray fluorescence (XRF) due to their weak fluorescence signals. analyticon.eunih.gov Studies have demonstrated the successful application of LIBS for the direct detection of this compound in various matrices. For instance, handheld LIBS analyzers have been used for the elemental characterization of radioactive wastes at Los Alamos National Laboratory, successfully identifying this compound at concentrations as low as 0.002 wt. %. sciaps.com This highlights the capability of LIBS for rapid, in-field analysis. sciaps.comquantum-rx.com
For quantitative this compound analysis using LIBS, the ionic Be II emission doublet lines at 313.04 and 313.11 nm are commonly used for higher concentrations. nih.gov However, self-absorption effects at these resonant lines can pose challenges for determining this compound concentrations in the range of 0.1–5 wt%. nih.gov An alternative non-resonant this compound I line at 457.27 nm has been proposed as a viable option to circumvent this issue and expand the measurable concentration range in samples like Cu-Be bronze. spectroscopyonline.com
Research into applying LIBS for analyzing deposited layers in fusion reactors, specifically this compound-tungsten mixtures, has shown that this compound has several intense spectral lines suitable for diagnostics, including atomic Be(I) lines at 332 nm and 457 nm, and ionic Be(II) lines at 313 nm and 467 nm. mpg.de Optimizing measurement delay can minimize line width and background continuum, improving detection. mpg.de
Early work also utilized this compound-rich aerosols to generate calibration curves and determine detection limits, demonstrating the viability of LIBS for aerosol analysis. spectroscopyonline.com Prototype LIBS systems have been developed and tested for real-time this compound analysis in soils, showing detection limits between 10 and 100 ppm. econference.io
Molecular Laser-Induced Fluorescence (MLIF) Techniques
Molecular Laser-Induced Fluorescence (MLIF) is a technique that employs lasers to excite specific molecules and measures their emitted fluorescence for identification and quantification. spectroscopyonline.com When combined with LIBS, as in LIBS-MLIBS-MLIF methods, it can enhance the accuracy and sensitivity of this compound determination by providing additional compositional insights through the analysis of molecular emissions. spectroscopyonline.com While less common than other spectroscopic methods for direct this compound elemental analysis, molecular LIF can be used for isotopic analysis due to the larger isotopic shift observed in molecular spectra compared to atomic spectra. researchgate.net It can also help avoid spectral interferences in multicomponent samples. researchgate.net For this compound ions, fluorescent dyes or molecules that form stable fluorescent complexes with this compound, such as hydroxybenzoquinoline sulfonate (HBQS), beryllon II, and morin, can be used in MLIF-based methods. nih.gov
Mass Spectrometry for Chemical Speciation and Isotopic Analysis
Mass Spectrometry (MS) techniques are powerful tools for the chemical speciation and isotopic analysis of this compound, providing detailed information about its forms and isotopic composition in various samples.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing metal-ligand complexes in solution. frontiersin.org It gently transfers ions from a solution into the gas phase, allowing for the characterization of their structure, energetics, and fragmentation pathways. frontiersin.org ESI-MS has been employed to investigate the coordination chemistry of this compound and characterize this compound complexes with various ligands. researchgate.netwaikato.ac.nzingentaconnect.com
Studies using ESI-MS have explored the speciation and hydrolysis of this compound ions in aqueous solutions, showing that this compound hydroxido species in solution can be preserved into the gas phase through ion pairing with the salt anion. waikato.ac.nz The pH-dependent hydrolytic tendencies of the Be²⁺ cation observed by ESI-MS align well with previous speciation data, indicating its utility as a rapid and sensitive screening technique for this compound speciation with different ligands at low concentrations. waikato.ac.nz
ESI-MS has also been used to investigate this compound complexes with chelating oxygen donor ligands, demonstrating its effectiveness in screening potential ligands for the divalent this compound ion. ingentaconnect.com Research on this compound chloride solutions using ESI-MS revealed the presence of mixed this compound-chlorido-oxido-hydroxido species, with the degree of hydration depending on the number of chloride ions. tandfonline.com These studies have shown that ESI-MS can provide insights into plausible modes of this compound aggregation that are not easily investigated by other methods. waikato.ac.nz
The technique has been applied to characterize this compound complexes with aminopolycarboxylate and related ligands, as well as with 1,2- and 1,3-diketone ligands, revealing the tendency of this compound to form stable polynuclear species. frontiersin.org ESI-MS data, sometimes combined with computational techniques like Density Functional Theory (DFT), can provide valuable information on the stability and structure of this compound complexes in the gas phase. tandfonline.comrsc.org
Despite its advantages, careful experimental design is necessary in ESI-MS analysis of this compound complexes due to potential artifacts such as adduct formation and source fragmentation. frontiersin.org However, the ability to analyze this compound speciation at low concentrations in solution makes ESI-MS a valuable and safer strategy compared to methods requiring larger sample amounts, especially given the toxicity of this compound compounds. researchgate.netwaikato.ac.nz
Accelerator Mass Spectrometry (AMS) for Cosmogenic Radionuclide Detection
Accelerator Mass Spectrometry (AMS) is a highly sensitive technique capable of detecting long-lived radioisotopes at extremely low concentrations, even in the presence of much larger quantities of their stable isotopes. cern.chosti.gov This makes it particularly well-suited for the detection and quantification of cosmogenic radionuclides like This compound-10 (B1236284) (¹⁰Be). spectroscopyonline.comcern.ch
¹⁰Be is a long-lived radioactive isotope (with a half-life of 1.51 million years) produced by cosmic ray interactions in the atmosphere. cern.ch It is present in natural samples at very low concentrations and is widely used for radioactive dating purposes, particularly for studying the exposure age of rock surfaces and understanding past atmospheric composition. spectroscopyonline.compelletron.com AMS allows scientists to measure the amount of atmospheric ¹⁰Be in a sample for these applications. spectroscopyonline.compelletron.com
The strength of AMS lies in its ability to separate a rare isotope from an abundant neighboring mass, a concept known as "abundance sensitivity." cern.ch For ¹⁰Be analysis, AMS effectively separates it from its stable isobar, boron-10 (B1234237) (¹⁰B), which can interfere with detection. cern.chosti.gov This separation is often achieved using a combination of magnetic and electrostatic analyzers, and sometimes a passive absorber to stop the interfering isobar. cern.chdata.gov.uk
AMS has been successfully applied to measure this compound isotopes in various environmental matrices. It is used to measure both ¹⁰Be and This compound-7 (B1240020) (⁷Be) in samples like precipitation and aerosols. mdpi.com Sample preparation for AMS analysis of this compound typically involves steps like tissue digestion (for biological samples), chemical oxidation, and precipitation of this compound, followed by conversion to this compound oxide for analysis. nih.govacs.org
Research has demonstrated the sensitivity of AMS for this compound analysis. A method using AMS for quantifying attomoles of this compound in biological samples achieved a detection limit of 3.0 x 10⁻¹⁴, equivalent to 0.8 amol of ¹⁰Be. nih.govacs.org This high sensitivity allows for tracing this compound at very low doses in biological studies aimed at understanding its molecular dosimetry and mechanisms of toxicity. nih.govacs.org
AMS measurements of ¹⁰Be/⁹Be ratios in biological samples have been shown to span several orders of magnitude, indicating the technique's capability for quantifying nanogram levels of this compound in tissues. nih.gov The precision of ¹⁰Be measurements by AMS can be improved by optimizing sample preparation and AMS system parameters to achieve higher count rates in the detector. data.gov.uk
Data from AMS measurements of this compound targets prepared using different chemical processes and metal matrices are used to improve the precision of ¹⁰Be/⁹Be nuclide ratio measurements, which in turn supports research in areas like centennial environmental changes using ¹⁰Be surface exposure dating. data.gov.uk
Data Table: AMS Detection of ¹⁰Be in Biological Samples
| Sample Type | Administered Dose (µg ⁹Be and ¹⁰Be) | Measured ¹⁰Be/⁹Be Ratio Range | Detection Limit (¹⁰Be/⁹Be) | Equivalent ¹⁰Be (amol) |
| Mouse Tissues (Spleen, Liver, Femurs, Blood, Lungs, Kidneys) | 0.001, 0.05, 0.5, 5.0 | 10⁻¹⁰ to 10⁻¹⁴ | 3.0 x 10⁻¹⁴ | 0.8 |
Note: Data derived from a study on measuring this compound in biological samples by AMS. nih.govacs.org
Microscopic and Spectroscopic Surface Characterization Techniques
Characterizing the surface properties of this compound is crucial for understanding its behavior in different environments and applications. Microscopic and spectroscopic techniques provide valuable insights into surface morphology and composition.
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is a widely used technique for obtaining high-resolution images of a sample's surface, providing detailed information about its topography and morphology. 6-napse.com SEM operates by scanning a focused electron beam across the sample surface and detecting the signals generated by the electron-matter interactions. 6-napse.comjhuapl.edu This allows for imaging at magnifications significantly higher than optical microscopes, with resolutions down to the nanometer scale. 6-napse.comjhuapl.edu
SEM is an indispensable tool in the analysis of this compound materials, particularly for characterizing the morphology of this compound powders, particles, and coatings. nih.govnih.govosti.gov Studies utilizing SEM have investigated the size distribution and morphology of this compound metal, oxide, and alloy particles. nih.govnih.gov For instance, SEM analysis of dry this compound metal powder revealed a compact morphology with smaller sub-micrometer particles attached to the surface of larger particles. nih.govnih.gov this compound oxide and alloy particles, on the other hand, were observed as clusters of primary particles. nih.govnih.gov
SEM has also been used to study the surface morphology of this compound substrates exposed to plasma, showing how the surface structure changes under different conditions. mpg.deresearchgate.net For example, exposure of graphite to deuterium plasma resulted in a cone-like structure, while the presence of this compound led to a more uniform surface. mpg.de SEM images can illustrate the formation of surface nanostructures on this compound after plasma exposure. researchgate.net
When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide information on the elemental composition of the surface, although detecting light elements like this compound with EDS can be challenging due to their low atomic number and minimal signal interaction. atomtrace.com6-napse.com
SEM is valuable for assessing the morphology of this compound coatings on various substrates, providing insights into the effects of deposition parameters like substrate temperature and coating thickness on the resulting surface structure. osti.gov The technique's large depth of field is advantageous for obtaining topographical information and creating stereoscopic images of the surface. jhuapl.edu
Data Table: this compound Particle Morphology Observed by SEM
| Material Type | Preparation Method | Observed Morphology |
| This compound Metal | Dry Powder | Compact with smaller sub-micrometer particles attached |
| This compound Oxides | Dry Powder | Clusters of primary particles |
| This compound Alloy | Dry Powder | Clusters of primary particles |
Note: Data compiled from SEM analysis of this compound powder materials. nih.govnih.gov
Energy Dispersive X-ray Spectrometry (EDXRS) for Elemental Mapping
Energy Dispersive X-ray Spectrometry (EDXRS), often coupled with scanning electron microscopy (SEM-EDS) or transmission electron microscopy (TEM-EDS), is a powerful technique for elemental analysis and mapping. EDXRS allows for the detection of elements from this compound (Be) through uranium (U). microtrace.com This technique measures the energy of X-rays emitted from a sample when it is bombarded with a beam of electrons. Each element produces characteristic X-rays with specific energies, enabling their identification and quantification. microvisionlabs.com
Elemental mapping using EDXRS provides visual representations of the spatial distribution of different elements within a sample. myscope.training By rastering the electron beam across a defined area and collecting the emitted X-rays at each point, an image is generated where the brightness or color of each pixel corresponds to the concentration of a specific element at that location. myscope.training This is particularly useful for understanding the heterogeneity of this compound distribution in materials, identifying this compound-containing phases, and examining the composition of small particles, even those in the sub-micron range. microtrace.commicrovisionlabs.com While typically used for qualitative or semi-quantitative analysis, EDXRS can also provide quantitative data under carefully controlled conditions. microtrace.com
Fourier Transform-Infrared (FT-IR) Spectrometry for Chemical Bonding
Fourier Transform-Infrared (FT-IR) Spectrometry is a valuable technique for identifying functional groups and characterizing chemical bonds within this compound compounds. FT-IR spectroscopy measures the absorption or transmission of infrared light by a sample as a function of wavelength or wavenumber. Specific chemical bonds and functional groups vibrate at characteristic frequencies, resulting in unique absorption patterns in the infrared spectrum. By analyzing the positions, intensities, and shapes of these absorption bands, information about the molecular structure and bonding environment of this compound can be obtained. For instance, FT-IR can help differentiate between various this compound compounds by revealing the presence of Be-O, Be-H, or other relevant bonds. While direct Be-metal vibrations might be outside the typical IR range, the technique is highly effective for characterizing this compound-containing organic or inorganic compounds and understanding how this compound interacts within a molecular structure.
Raman Microanalysis for Phase Identification
Raman Microanalysis, a form of Raman spectroscopy, is a non-destructive technique that provides information about the vibrational modes of molecules and crystals. When a sample is illuminated with a monochromatic laser, a small fraction of the scattered light is shifted in energy due to interactions with the molecular or lattice vibrations. This shifted light, known as Raman scattering, is characteristic of the chemical composition and crystalline structure of the material. Raman microanalysis allows for the analysis of very small sample areas, making it suitable for identifying different this compound-containing phases within a heterogeneous sample. By comparing the acquired Raman spectra to databases of known materials, different polymorphs of this compound compounds or the presence of this compound in various mineral forms can be identified. This technique is particularly useful for analyzing solid samples and can provide complementary information to FT-IR spectroscopy.
Advanced Sample Preparation and Preconcentration Strategies
Due to the often low concentrations of this compound in environmental and biological samples, and potential matrix interferences, advanced sample preparation and preconcentration strategies are essential to achieve the required sensitivity and accuracy in analysis.
Liquid-Liquid Extraction (LLE) Methodologies, including Microextraction Variants
Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the partitioning of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com The efficiency of LLE for this compound depends on the formation of extractable this compound species that have a higher solubility in the organic phase than in the aqueous phase. This often involves complexing this compound ions with suitable organic ligands. mdpi.com
Traditional LLE methods can be solvent-intensive and time-consuming. To address these limitations, microextraction variants of LLE have been developed. These techniques aim to reduce solvent consumption, sample volume, and extraction time while maintaining or improving extraction efficiency. Examples include Single-Drop Microextraction (SDME) and Dispersive Liquid-Liquid Microextraction (DLLME). mdpi.comnih.gov
Dispersive Liquid-Liquid Microextraction (DLLME) involves rapidly injecting a mixture of a low-density extraction solvent and a disperser solvent into an aqueous sample. researchgate.net This creates a cloudy solution due to the fine dispersion of the extraction solvent throughout the aqueous phase. researchgate.net this compound, often after complexation, partitions into the fine droplets of the extraction solvent. Subsequently, the phases are separated, usually by centrifugation, and the small volume of the enriched organic phase is analyzed. researchgate.net
Research has explored various ligands and solvent systems for this compound LLE and its microextraction variants. For instance, complexation of Be2+ ions with acetylacetone (B45752) followed by extraction into p-xylene (B151628) has achieved significant enhancement factors when coupled with techniques like ICP-OES. mdpi.com Surfactant-assisted DLLME using agents like cetylpyridinium (B1207926) ammonium (B1175870) bromide (CPAB) and dioctyl sodium sulfosuccinate (B1259242) (AOT) has also been employed, achieving preconcentration factors of approximately 25 and reducing detection limits in water samples. mdpi.comnih.gov Vesicle-mediated DLLME, utilizing surfactants like dioctyl sulfosuccinate (DOSS) to form vesicle aggregates that encapsulate this compound complexes, has demonstrated even higher sensitivity, enabling the detection of this compound at parts-per-quadrillion levels in samples like seawater and coal fly ash. mdpi.comresearchgate.netnih.gov
The effectiveness of LLE and its microextraction variants is influenced by factors such as pH, the concentration of the complexing agent and surfactant, and extraction time. at-spectrosc.comcdnsciencepub.comacgpubs.org Optimization of these parameters is crucial for achieving high recovery rates. at-spectrosc.comacgpubs.org
Cloud-Point Extraction (CPE) for Enhanced this compound Recovery
Cloud-Point Extraction (CPE) is another preconcentration technique that utilizes surfactants. mdpi.comnih.gov It is based on the behavior of certain surfactants in aqueous solutions, which form micelles above a critical micelle concentration (CMC). mdpi.com As the temperature is increased above the cloud point temperature (CPT), the solution becomes turbid due to the aggregation of micelles into a surfactant-rich phase that separates from the bulk aqueous phase. researchgate.netmdpi.com Hydrophobic this compound complexes can be extracted into this surfactant-rich phase, effectively preconcentrating the analyte. researchgate.net
CPE offers advantages such as the use of less toxic solvents compared to some traditional LLE methods and high extraction efficiency. acgpubs.orgresearchgate.net Non-ionic surfactants like Triton X-114 are commonly used in CPE for this compound extraction, often in conjunction with complexing agents. mdpi.comnih.govrsc.org The efficiency of CPE is influenced by factors such as surfactant concentration, the concentration of the complexing agent, pH, equilibration temperature, and incubation time. acgpubs.orgrsc.org Studies have shown that optimizing these conditions can lead to high recovery rates for this compound. acgpubs.orgrsc.org For example, a CPE method using cupferron (B1669334) as a chelating agent and Triton X-114 as the surfactant achieved a pre-concentration factor of 20 for this compound in water samples when coupled with ETAAS. rsc.org CPE has been successfully applied to the determination of this compound in various water samples, including natural and effluent waters. rsc.org
Development and Validation of this compound Reference Materials
Reference materials are fundamental for ensuring the accuracy and reliability of analytical measurements. They are essential for method development, validation, quality control, and interlaboratory comparisons. nist.govasme.orgastm.org For this compound analysis, the availability of suitable reference materials is particularly important due to the need for accurate quantification at potentially very low concentrations in diverse matrices. nist.govasme.org
The development and validation of this compound reference materials involve several critical steps. These include reaching a consensus on the relevant chemical and physical forms of this compound to be represented in the materials, conducting market analyses to assess the demand for specific types of this compound reference materials, and identifying candidate samples that are homogeneous and available in sufficient quantities. asme.orgastm.org Rigorous protocols for the production and characterization of these materials are necessary, including ensuring adequate occupational health and environmental protection during their preparation. asme.orgastm.org
Validation of this compound reference materials involves comprehensive characterization using multiple independent analytical methods to determine the certified value of this compound concentration and its associated uncertainty. nist.gov For instance, a this compound oxide reference material (SRM 1877) from the National Institute of Standards and Technology (NIST) had its certified this compound mass fraction determined by ICP-OES analysis using four different digestion protocols. nist.gov The uncertainty in the certified value is calculated considering various components, including the uncertainty of the analytical results and potential changes in moisture content. nist.gov
While NIST provides some this compound reference materials, such as spectroscopy solutions and copper-beryllium alloys, and this compound is present as a trace element in some soil, coal fly ash, and urine reference materials, there is a recognized need for the development of additional reference materials for various this compound-containing matrices. asme.orgastm.org These include this compound-containing ores, this compound oxide, this compound metal, this compound metal-matrix materials, other this compound-containing alloys, and various biological samples. asme.orgastm.org The development of these needed materials requires collaborative efforts among multidisciplinary and multi-organizational groups. asme.orgastm.org
Reference materials like NIST SRM 1877, a this compound oxide powder, are intended for use in validating analytical methods and instruments for this compound determination and for proficiency testing in laboratories. nist.gov The certified value for this compound mass fraction in SRM 1877 is 0.3576 g/g with an uncertainty of 0.0024 g/g. nist.gov This certified value is based on ICP-OES analysis of independently prepared samples using different digestion protocols. nist.gov Such reference materials provide traceability of this compound measurements to national standards. nist.gov
Here is a data table summarizing the certified value for NIST SRM 1877:
| Reference Material | Matrix | Certified Analyte | Certified Value (mass fraction) | Uncertainty (g/g) | Analytical Method |
| NIST SRM 1877 | This compound Oxide | This compound | 0.3576 g/g | ± 0.0024 g/g | ICP-OES |
The validation of analytical methods for this compound using reference materials ensures their accuracy and reliability, which is critical for applications ranging from environmental monitoring to materials science. nist.govasme.org
Theoretical and Computational Investigations of Beryllium Systems
Quantum Mechanical Studies of Beryllium Atoms and Ions
Quantum mechanical approaches are crucial for understanding the behavior of individual this compound atoms and ions, particularly concerning their energy states and interactions with electrons and electromagnetic fields.
Autoionizing States and Electron Impact Ionization Phenomena
Studies involving electron-impact ionization of this compound atoms investigate the spectroscopic characteristics of autoionizing states (AIS). arxiv.orgarxiv.org The method of interacting configurations in the complex number representation (ICCNR) has been applied to calculate the energies and widths of the lowest ¹S, ¹P, ¹D, and ¹F autoionizing states of the this compound atom. arxiv.orgarxiv.org These theoretical calculations are important because experimental investigations of this compound can be complicated. arxiv.org Investigations into autoionization phenomena within the context of ionization and electron scattering by atoms and ions have become a distinct area of theoretical atomic physics. arxiv.org Precise quantum mechanical methods are beneficial for studying this compound due to the complexities of experimental approaches. arxiv.org
Resonance-ionization mass spectrometry (RIMS) has been used to observe autoionizing states of this compound, including the Be 2p² ¹S state and high-lying members of the Rydberg series 2pnd ¹P° (n ≤ 16). optica.org The energy of the ¹S state determined experimentally has been compared with theoretical predictions, revealing differences that highlight the importance of accounting for intershell electron correlations in theoretical calculations. optica.org
Quantum Zeno Effect and Cavity Quantum Electrodynamics (QED) in Trapped Ions
Single trapped ions, such as this compound ions, serve as well-isolated elementary quantum systems suitable for quantum-optical and quantum-dynamical studies under controlled conditions. quantumoptics.at Laser cooling techniques can bring these ions nearly to rest, allowing their internal electronic states and external motion to be coupled and manipulated by light fields. quantumoptics.at
Experiments with trapped ions can exhibit richer dynamics than cavity QED experiments due to interactions and the possibility of driving higher-order sidebands. quantumoptics.at The Quantum Zeno effect, where frequent measurements inhibit the decay of an unstable system, has been explored in experiments involving trapped ions, including this compound ions. imperial.ac.ukresearchgate.net In the context of quantum computation, two-qubit logical gates have been proposed using two atoms trapped in a cavity setup and addressed by laser fields. aps.org The Quantum Zeno effect is employed in such schemes to efficiently suppress losses from spontaneous transitions. aps.org
Electronic Structure and Chemical Bonding Theory
Computational methods play a vital role in understanding the electronic structure and the nature of chemical bonding in various this compound systems, from small clusters to extended solids.
Computational Analysis of this compound Clusters (Ben)
Neutral this compound clusters (Ben) with varying numbers of atoms (n) have been investigated using density functional theory (DFT) and other quantum chemical techniques to understand their structural and electronic properties. researchgate.netresearchgate.netrsc.org Studies on Ben clusters (n=2-20) using Kohn-Sham theory have categorized their lowest energy structures into distinct categories: compact structures for small clusters (n=3-7), cage structures for intermediate sizes (n=8-14), and compact fragments of the hcp crystal for larger clusters (n=15-20). yorku.ca The electronic structure of these clusters evolves gradually from van der Waals interactions in smaller clusters (n=2,3) to metallic character in larger ones (n > 13). yorku.ca
Theoretical calculations indicate that the bond energies increase significantly for Ben clusters in the range n=2-6. researchgate.net The Be₄, Be₁₀, and Be₁₇ clusters have been identified as particularly stable and can be considered as superatoms. rsc.org Their electron configurations exhibit specific shell closures. rsc.org Theoretical simulations suggest that the ground state structures of Ben clusters (n=3-25) exhibit excellent thermal stability up to 900 K. rsc.org Analysis of the electron localization function (ELF) indicates that Be-Be bonds in small clusters are primarily of the van der Waals type, transitioning to metallic bonding in larger clusters. rsc.org
Computational studies using DFT have also explored the adsorption of this compound atoms and clusters on surfaces like graphene. mpg.de
Quantum Chemical Studies on this compound Hydride Oligomers
Quantum chemical studies have investigated the electronic and structural properties, as well as spectral characteristics, of this compound hydride oligomers. arxiv.orgarxiv.org These studies explore properties such as ionization potential (IP), electron affinity (EA), polarizability (α), chemical potential (µ), hardness (η), softness (S), and band gap (ΔE(HOMO-LUMO)). arxiv.orgarxiv.org Discrepancies in calculated reactive descriptors are attributed to variations in electron distribution and spin pairing. arxiv.org
Studies have found that certain this compound hydride oligomers, such as BeH₂, Be₃H₅, Be₅H₁₀, Be₇H₁₄, and Be₉H₁₈, are more stable than others, including Be₂H₄, Be₄H₈, Be₆H₁₂, Be₈H₁₆, and Be₁₀H₂₀. arxiv.org Ultra-soft pseudopotentials with local density approximation (LDA) and generalized gradient approximation (GGA) have been used to understand the bonding in crystalline this compound hydride. arxiv.org The band gap of crystalline BeH₂ is comparable to that of this compound hydride oligomers. arxiv.org
Theoretical investigations have also focused on the dimers, trimers, and tetramers of BeH₂ using high-level ab initio calculations, analyzing their structure, stability, and bonding characteristics, including the role of dispersion, rehybridization, and the ability of this compound to achieve pentacoordination. csic.es
First-Principles Calculations for this compound Chalcogenides (BeS, BeSe, BeTe)
First-principles calculations, often employing density functional theory (DFT) with various approximations like LDA and GGA, have been extensively used to study the structural, electronic, and elastic properties of this compound chalcogenides (BeS, BeSe, and BeTe). worldscientific.comscilit.comresearchgate.netaps.orgaip.org These studies investigate ground state properties, structural phase transitions under pressure, pressure dependence of the band gap, energy-volume relations, lattice parameters, bulk modulus, cohesive energy, and elastic constants. worldscientific.comscilit.comresearchgate.netaps.orgaip.org
Calculations show that BeS, BeSe, and BeTe are indirect band gap semiconductors at ambient conditions. worldscientific.comaip.org The calculated band gap values can be underestimated by a certain percentage when using LDA. worldscientific.com Under pressure, these compounds undergo structural phase transitions, typically from the zincblende (B3) to the NiAs (B8) structure. worldscientific.comscilit.comresearchgate.net The calculated transition pressures generally agree well with experimental results. worldscientific.comscilit.com After the transition, BeS may remain an indirect band gap semiconductor before becoming metallic at very high pressures, while BeSe and BeTe become metallic at the B3 to B8 transition. worldscientific.com
First-principles calculations have also determined the elastic constants for BeS, BeSe, and BeTe, providing valuable data where experimental results may be limited or unavailable. researchgate.netaps.org These calculations also explore the effect of strain on the structural, electronic, and vibrational properties of these compounds. aip.org
Theoretical Insights into this compound-Dinitrogen Complexes and Back-Donation
Theoretical studies have provided significant insights into the interaction between this compound and dinitrogen (N₂), a molecule known for its inertness. Unlike transition metals that readily engage in back-donation using their d-orbitals, main group elements like this compound typically lack readily available d-orbitals for effective π back-donation to N₂. This makes the formation of stable main group dinitrogen complexes challenging, with most reported examples being unstable under ambient conditions and often only detectable in low-temperature matrices or the gas phase. d-nb.inforesearchgate.net
However, recent theoretical and experimental work has explored the potential for this compound to activate dinitrogen, particularly when coupled with other ligands like carbon monoxide. Quantum chemical calculations have investigated the reaction of laser-ablated this compound atoms with mixtures of dinitrogen and carbon monoxide, leading to the formation of isomers such as end-on bonded NNBeCO and side-on bonded (η²-N₂)BeCO. d-nb.inforesearchgate.netresearchgate.net These isomers are predicted to be nearly isoenergetic, with NNBeCO having a triplet ground state and (η²-N₂)BeCO a singlet electronic ground state. d-nb.inforesearchgate.net
A key finding from bonding analyses, utilizing methods like charge- and energy decomposition, is that the bonding in species like NNBeCO can be described in terms of σ donation from N₂ to an excited this compound center (with an electronic configuration approaching 2s⁰2p²) and concomitant π back-donation from this compound to the π* orbitals of N₂ and CO. d-nb.inforesearchgate.net This contrasts with the typical understanding of main group elements and highlights a pathway for activating the strong N-N triple bond. Further rearrangement of these complexes can lead to more stable structures, such as the NBeNCO isomer, characterized as an isocyanate complex with a cleaved N-N bond. d-nb.inforesearchgate.net
These theoretical investigations underscore that while strong π back-donation akin to that in transition metal complexes is not the primary mode of interaction, this compound can still engage in bonding with dinitrogen, particularly in synergistic environments, leading to activation and potential cleavage of the N-N bond.
Examination of Super Strong this compound-Beryllium Bonds with Radical Ligands
Theoretical studies have revealed the possibility of forming remarkably strong this compound-beryllium bonds, significantly exceeding the weak interaction found in the isolated Be₂ dimer. The Be₂ dimer is characterized by a weak bond interaction, calculated to be around 11.2 kJ/mol, with a large bond distance due to the occupation of both bonding and antibonding orbitals. mdpi.com
High-level theoretical protocols, such as CCSD(T)/cc-pVTZ, have been employed to study the electronic structure of complexes formed by the interaction of Be₂ with radical ligands (L:Be–Be:L). figshare.comacs.org These studies indicate that the presence of radical ligands can dramatically strengthen the Be–Be bond, making it up to 300 times stronger compared to the isolated Be₂ molecule. figshare.comacs.org This suggests that such complexes are thermodynamically stable and could potentially be detected experimentally. figshare.comacs.org
Among the radical ligands considered, the cyanide radical ([CN]•) has been calculated to induce a particularly strong Be–Be bond, with a bond strength of 330 kJ/mol. figshare.comacs.org This value is slightly greater than that calculated for the complex with the fluoride (B91410) radical (F•), setting a new benchmark for the strongest Be–Be bond reported in the literature at the time of the study. figshare.comacs.org
Wave function analysis methods attribute this strong interaction to the oxidation of the Be₂ moiety to Be₂²⁺, resulting from charge transfer towards the radical ligands. figshare.comacs.org This charge transfer effectively removes electron density from the antibonding orbitals of the Be₂ unit, thereby strengthening the remaining bond. Theoretical investigations have also explored similar phenomena in analogous magnesium complexes, which exhibit comparable properties. figshare.comacs.org
Further computational studies have explored the formation of strong Be-Be bonds in dithis compound complexes with ligands like acetonitrile (B52724) (CH₃CN). mdpi.com For instance, complexes like BeBeNCCH₃ and CNBeBeCH₃ have been computationally found to be significantly more exothermic than monothis compound products due to the formation of Be-Be single bonds. mdpi.com Calculated binding energies for the Be-Be bonds in these complexes were reported to be -27.1 kcal/mol and -77.2 kcal/mol, respectively, at the CCSD(T)/aug-cc-pVTZ level of theory. mdpi.com These findings further support the concept that appropriate ligand environments and charge transfer can lead to the formation of robust this compound-beryllium bonds despite the weak nature of the isolated dimer.
Here is a table summarizing some calculated Be-Be bond strengths with different radical ligands:
| Ligand (L) | Calculated Be-Be Bond Strength (kJ/mol) | Theoretical Method | Reference |
| [CN]• | 330 | CCSD(T)/cc-pVTZ | figshare.comacs.org |
| F• | Slightly less than 330 | CCSD(T)/cc-pVTZ | figshare.comacs.org |
Quantum Simulation and Quantum Information Science with this compound
This compound ions have emerged as a promising platform for quantum simulation and quantum information science due to their favorable properties, including their relatively simple electronic structure and the ability to trap and manipulate them with high precision.
Entanglement Phenomena and Quantum Simulation Architectures utilizing this compound Ions
Trapped ions, including this compound ions, are considered excellent candidates for quantum information processing and quantum simulation. ethz.choxinst.com They offer a high degree of control at the single-particle level and possess relatively long coherence times, which are crucial for maintaining quantum states. oxinst.compennylane.ai
Researchers at institutions like the National Institute of Standards and Technology (NIST) have utilized trapped this compound ions to create quantum simulators capable of entangling hundreds of ions. nist.govphysicsworld.com Entanglement, a key quantum phenomenon where the properties of particles are linked, is a vital resource for quantum simulation and computation. nist.govsydney.edu.au
In one notable experiment, physicists at NIST entangled up to 219 this compound-9 ions trapped in a Penning trap. nist.govphysicsworld.com The ions formed a rotating 2D disc, and laser light was used to create interactions between their spins, mimicking phenomena like magnetism. physicsworld.com The ability to generate entanglement in such a large number of ions represents a significant step towards scalable quantum systems. nist.gov The researchers were able to verify entanglement through the reduction of detection noise, a phenomenon known as spin squeezing, which aligns with theoretical predictions. nist.gov This type of entanglement can be beneficial for improving the precision of atomic clocks. nist.govphysicsworld.com
This compound ions are also being explored in various quantum computing architectures. Mixed-species ion gates, involving ions of different elements like this compound and magnesium, are being developed to enable more versatile and large-scale architectures for quantum computing and networking. ionq.comnist.gov These mixed-species systems can be designed to optimize for scalability, reliability, and efficient entanglement distribution, with different ion species potentially serving specialized roles such as memory storage, computation, or networking via ion-photon entanglement. ionq.com Research is focused on increasing the speed and fidelity of these mixed-species gates, which is essential for building large-scale quantum systems and enabling applications like quantum networking between processors. ionq.com
Penning traps, which use static electric and magnetic fields for confinement, offer an alternative to radio-frequency (rf) traps, potentially mitigating issues related to micromotion and power dissipation that become significant in larger rf trap arrays. ethz.ch Micro-fabricated Penning traps designed to hold single ions are being developed as fundamental building blocks for scalable quantum computing architectures, with this compound ions being successfully trapped and controlled in such systems. ethz.ch
Here is a table summarizing some key aspects of this compound ion quantum simulation:
| Aspect | Details | Reference |
| Ion Species Used | This compound-9 ions (⁹Be⁺) | physicsworld.com |
| Trapping Mechanism | Penning traps (static electric and magnetic fields) | ethz.chphysicsworld.com |
| Number of Entangled Ions | Up to 219 | nist.govphysicsworld.com |
| Demonstrated Phenomena | Entanglement (Spin Squeezing), Simulation of Magnetic Phenomena (Ising interaction) | nist.govphysicsworld.com |
| Applications | Quantum Simulation, Improved Atomic Clocks, Quantum Computing Architectures | nist.govphysicsworld.comionq.comnist.gov |
Computational Modeling of Complex Physics Phenomena with this compound Systems
Computational modeling is essential for understanding and predicting the behavior of this compound systems in various complex physical environments, ranging from materials science to nuclear physics. These models provide insights that are difficult or impossible to obtain through experiments alone.
In materials science, computational fluid dynamics (CFD) models, often based on open-source toolboxes like OpenFOAM, are used to simulate the behavior of this compound, particularly in extreme conditions relevant to applications like fusion reactors. researchgate.net For instance, this compound is planned for use as a plasma-facing component in ITER due to its favorable properties. researchgate.net However, under the high temperatures and pressures encountered, this compound can melt and potentially be ejected into the reactor. researchgate.net CFD models are developed to simulate the coupled flow of liquid this compound metal and its vapor, accounting for phase changes and predicting phenomena such as melt layer motion, splashing, and droplet ejection. researchgate.net These models help in understanding the influence of factors like vapor pressure, mass density, velocity, and temperature variations on the melt layer stability and the development of melt structures. researchgate.net
Computational quantum mechanics modeling, often employing density functional theory (DFT) and pseudopotential methods, is used to study the atomic and electronic structure of this compound in various forms, including thin films and interfaces. eco-vector.com For example, these methods have been applied to investigate the formation of this compound wetting layers on silicon surfaces, analyzing the electronic structure, energy gaps, and the arrangement of this compound atoms at different coverage levels. eco-vector.com Such studies are crucial for understanding the fundamental interactions and properties of this compound in nanoscale systems and for potential applications in materials science and semiconductor technology.
Computational simulations are also employed to study radiation effects in this compound, which is relevant for its use in nuclear environments. researchgate.net Using tools like Geant4 and SRIM packages, researchers simulate the displacement cascades and defect creation in this compound irradiated with neutron flux. researchgate.net These simulations help determine the concentration of displaced atoms and the formation of helium due to neutron capture, providing insights into the material's degradation under irradiation. researchgate.net The models can identify the types of defects formed, such as vacancies and interstitials, and establish correlations between primary knock-on atom energies and damage cascades. researchgate.net
These examples highlight the diverse applications of computational modeling in studying this compound systems, providing crucial data and understanding for various scientific and engineering disciplines.
Investigations into the this compound-8 Anomaly and Implications for Fundamental Particles
The radioactive decay of this compound-8 (⁸Be) has been the subject of significant investigation due to an observed anomaly that has potential implications for the existence of new fundamental particles and forces beyond the Standard Model of particle physics.
The anomaly was first reported by the ATOMKI collaboration in Hungary, which studied the decay of excited this compound-8 nuclei produced by bombarding lithium-7 (B1249544) with protons. physicsworld.comparticlebites.comuci.edu They measured the angles between the electron-positron pairs emitted during the decay of an excited state of ⁸Be at 18.15 MeV. physicsworld.comparticlebites.com According to the Standard Model, the number of electron-positron pairs should smoothly decrease as the angle between them increases. physicsworld.comforbes.com However, the ATOMKI experiment observed a statistically significant increase, or "bump," in the distribution of electron-positron pairs at an opening angle of around 140 degrees. physicsworld.comuci.eduforbes.com
This unexpected bump was interpreted as potentially being caused by the decay of the excited ⁸Be nucleus into a new, previously unobserved neutral particle, which then subsequently decays into an electron-positron pair. physicsworld.comparticlebites.comuci.eduforbes.com Based on the energy of the excited state and the angle of the electron-positron pairs, the mass of this hypothetical particle was calculated to be approximately 17 MeV/c². physicsworld.comuci.eduforbes.com This hypothetical particle has been referred to as the "X17 particle" or "X17 boson." wikipedia.org
Theoretical physicists have explored various explanations for this anomaly, with a focus on potential extensions to the Standard Model. One prominent hypothesis is that the X17 particle could be a mediator of a new, hypothesized fifth force of nature. physicsworld.comuci.eduwikipedia.org Initial theoretical analyses suggested that a "protophobic" vector boson, which interacts preferentially with neutrons and electrons rather than protons, could potentially explain the observed data from both this compound-8 and later, similar anomalies reported in helium-4 decay. physicsworld.comparticlebites.comuci.eduwikipedia.org Such a particle with a mass near 17 MeV/c² and suppressed coupling to protons relative to neutrons and electrons could account for the observed angular distribution. wikipedia.org
However, other theoretical studies have examined whether the anomaly could be explained by improvements in the nuclear physics modeling of the decay process, such as considering pair emission anisotropy and interference effects. arxiv.orgosti.gov While these refinements in modeling are important for accurately extracting properties of new particles, some studies suggest that standard nuclear physics effects alone are unlikely to fully explain the anomaly's significance. osti.gov The possibility of using nuclear transition form factors to explain the anomaly has also been explored, but the required form factors appear unrealistic for the ⁸Be nucleus. osti.gov
The this compound-8 anomaly has spurred further experimental and theoretical investigations globally to either confirm or refute the existence of the X17 particle and its implications for fundamental physics. wikipedia.org The potential discovery of a new force-carrying boson would have profound implications for our understanding of the universe, potentially linking to phenomena like dark matter. physicsworld.comuci.eduwikipedia.org
Here is a summary of the this compound-8 anomaly findings:
| Phenomenon | Observation | Proposed Explanation | Mass of Hypothetical Particle | Significance | Reference |
| Anomalous electron-positron pair emission in ⁸Be decay | Bump in angular distribution at ~140 degrees | Decay via a new neutral boson (X17 particle) | ~17 MeV/c² | 6.8σ | physicsworld.comparticlebites.comuci.eduforbes.comwikipedia.org |
| Potential Implications | Evidence for a fifth force, potential link to dark matter | Protophobic vector boson | ~17 MeV/c² | - | physicsworld.comuci.eduwikipedia.org |
Beryllium in Nuclear Science and Technology Research
Neutron Moderation and Reflection Applications
Beryllium is considered an excellent material for moderating and reflecting neutrons in nuclear reactors. osti.goviaea.org A neutron moderator is a material used to slow down fast neutrons, produced during fission, to thermal energies where they are more likely to cause subsequent fission events. A neutron reflector surrounds the reactor core to scatter neutrons that would otherwise escape back into the core, thereby improving neutron economy and allowing for a more compact reactor design. inl.goviaea.org this compound and its oxide, this compound Oxide (BeO), are attractive for these roles due to their nuclear properties. iaea.orgfrontiersin.org
Nuclear Properties of this compound Relevant to Moderation and Reflection
| Property | Value | Significance |
|---|---|---|
| Neutron Scattering Cross-section (σS) | ~6 barns | High probability of scattering neutrons, making it an effective moderator and reflector. researchgate.net |
| Neutron Absorption Cross-section (σa) | ~8 millibarns | Very low probability of absorbing neutrons, which preserves neutron economy within the reactor. researchgate.net |
| Atomic Weight | 9.012 amu | Its light weight allows for a significant energy loss per collision, efficiently slowing down fast neutrons. researchgate.net |
This table is based on data from various sources.
The use of this compound as a reflector is a key design feature in many research and test reactors, such as the Advanced Test Reactor (ATR) and the Belgian Engineering Test Reactor BR2. inl.gov By surrounding the reactor core with this compound, neutrons that leak from the core are scattered back, increasing the neutron flux within the core. iaea.orgresearchgate.net This optimization leads to several benefits:
Increased Reactor Efficiency: A higher neutron flux means a more efficient chain reaction, allowing the reactor to operate at a higher power level for a given amount of fuel.
More Uniform Fuel Burnup: Reflectors help to flatten the neutron flux distribution across the core, leading to a more consistent and efficient use of the nuclear fuel. ga.com
Reduced Core Size: By minimizing neutron leakage, a smaller critical mass of fuel is required, enabling the design of more compact reactors. This is particularly important for applications with space and weight constraints, such as space reactors. inl.gov
Research has shown that replacing a graphite (B72142) reflector with this compound oxide can significantly enhance the thermal neutron flux. koreascience.kr In low-power research reactors, a BeO reflector was found to increase the core's excess reactivity and extend the reactor's operational time. koreascience.kr
This compound's nuclear characteristics allow it to be used in the fabrication of portable neutron sources. These sources are crucial for reactor startup, instrumentation calibration, and various research applications. They primarily operate based on two types of nuclear reactions: (α,n) and (γ,n).
(α,n) Reactions: When this compound-9 is bombarded with alpha particles (α), it undergoes a nuclear reaction that produces a stable carbon-12 nucleus and a free neutron. quora.com
⁹Be + ⁴α → ¹²C + ¹n
Alpha particles are typically sourced from long-lived radioisotopes like Americium-241 (²⁴¹Am) or Plutonium-239 (²³⁹Pu). inl.govsci-hub.se To create the source, the alpha-emitting material is intimately mixed with this compound powder and compressed. nrc.gov The energy of the emitted neutrons is a continuous spectrum, with an average energy of around 4.2 to 5 MeV for PuBe sources. nrc.gov Only a small fraction of alpha particles, approximately 85 per million for a 5.6 MeV alpha particle, result in an (α,n) reaction. sci-hub.se
(γ,n) Reactions: High-energy gamma rays (γ) can also induce neutron emission from this compound. This reaction has an energy threshold of 1.67 MeV; gamma rays with less energy cannot cause a neutron to be ejected. inl.gov
⁹Be + γ → ⁸Be + ¹n
Radioactive isotopes such as Antimony-124 (¹²⁴Sb) are used as gamma sources. These photoneutron sources have the advantage of producing nearly monoenergetic neutrons. nrc.gov However, they often require very high gamma activity, as only a small fraction of gamma rays interact to produce a neutron. nrc.gov
Fusion Reactor Material Science and Engineering
In the pursuit of fusion energy, this compound has been identified as a key material for next-generation devices like the International Thermonuclear Experimental Reactor (ITER). iter.org Its role is multifaceted, serving as a plasma-facing material and a neutron multiplier, both of which are critical for the successful operation of a deuterium-tritium fusion reactor. kit.edureddit.com
Plasma-facing materials (PFMs) are those that form the inner wall of the fusion reactor vessel and are in direct contact with the hot plasma. The choice of PFM is critical as it must withstand extreme heat and particle fluxes while minimizing contamination of the plasma. This compound was selected as the primary PFM for the main wall of ITER and has been extensively tested in the Joint European Torus (JET). iter.orgiaea.orgeuro-fusion.org
The key advantages of this compound as a PFM include:
Low Atomic Number (Z=4): If this compound atoms are eroded from the wall and enter the plasma, their low atomic number results in minimal energy loss through radiation (Bremsstrahlung), having less of a cooling effect on the plasma compared to high-Z materials. reddit.comfz-juelich.de
Oxygen Gettering: this compound has a strong affinity for oxygen, effectively trapping stray oxygen atoms within the vessel. This "gettering" capability helps to purify the plasma, which significantly improved operations in JET. iaea.orgeuro-fusion.org
Good Thermal Properties: this compound possesses high thermal conductivity, which is essential for dissipating the intense heat loads from the plasma. ukaea.uk
However, there are also significant challenges:
Low Melting Point: this compound has a relatively low melting point (1287°C), which makes it susceptible to damage during plasma disruptions where large amounts of energy are deposited on the wall in a short time. iaea.org
Tritium Retention: this compound can trap and retain tritium, a radioactive isotope of hydrogen used as fuel. This is a concern for fuel cycle efficiency and safety. iaea.org
Toxicity: this compound dust is toxic, requiring strict safety protocols and remote handling for maintenance and installation within the reactor. iter.orgiaea.org
The experience at JET with an "ITER-like wall," featuring a this compound main wall and a tungsten divertor, has provided crucial data on the performance of this material combination under reactor-relevant conditions. euro-fusion.orgfz-juelich.deukaea.uk
Comparison of Candidate Plasma-Facing Materials for ITER
| Material | Primary Advantage | Primary Disadvantage | Location in ITER |
|---|---|---|---|
| This compound | Low Z-number, low plasma contamination | Low melting point, tritium retention | First Wall |
| Tungsten | High melting point, low erosion yield | High Z-number, potential for plasma cooling | Divertor (high heat flux areas) |
| Carbon Fiber Composites (CFC) | High thermal shock resistance, does not melt | High tritium retention, chemical erosion | Previously considered for high heat flux areas |
This table is based on data from various sources. iaea.orgukaea.uk
The primary fusion reaction in reactors like ITER involves deuterium (B1214612) (D) and tritium (T):
D + T → ⁴He + n (14.1 MeV)
While deuterium is abundant, tritium is a radioactive isotope with a short half-life and must be bred within the reactor itself. This is achieved by having the neutrons produced by the D-T reaction interact with lithium (Li) in a component called the breeding blanket. However, to ensure a self-sustaining fuel cycle where at least one tritium atom is produced for every one consumed, the number of available neutrons must be increased.
This compound serves as an effective neutron multiplier through the (n,2n) reaction. When a high-energy neutron (like the 14.1 MeV neutron from D-T fusion) strikes a this compound-9 nucleus, it can eject two neutrons. reddit.comsemmens.org.uk
⁹Be + n → 2n + ⁸Be → 2n + 2(⁴He)
This reaction effectively doubles the number of neutrons available for tritium breeding. tandfonline.com this compound is considered a highly suitable multiplier due to its large (n,2n) cross-section and low threshold energy for this reaction. tandfonline.com However, experimental studies have sometimes shown neutron multiplication values to be lower than theoretical calculations, prompting further research to validate nuclear data and optimize blanket designs. tandfonline.comtandfonline.comiaea.org
The interaction between the fusion plasma and the this compound first wall is a complex process involving several mechanisms that are critical to reactor performance and safety. iaea.org
Erosion and Deposition: The this compound wall is subject to erosion from the impact of plasma particles (ions and neutral atoms). This eroded material can be transported through the plasma and redeposited in other locations. This process can alter the surface properties of the wall and is a primary mechanism for the co-deposition of tritium. iaea.org
Surface Modification: The constant bombardment by plasma particles, including hydrogen isotopes and helium ash, modifies the surface of the this compound. This can lead to changes in material properties and the formation of mixed material layers, for example with impurities like carbon or oxygen, which in turn affects erosion and retention characteristics. iaea.org Studies on this compound tiles from JET have been instrumental in investigating these phenomena, including the chemical forms of tritium (T₂, T⁺, T⁰) retained within the material and how factors like temperature and radiation influence its release. iaea.org
Irradiated this compound Management and Recycling Methodologies
This compound's unique nuclear properties make it a critical material in nuclear science and technology, particularly as a neutron reflector and moderator in research reactors and as a first-wall material and neutron multiplier in fusion reactor designs. However, neutron irradiation leads to the degradation of its physical and mechanical properties and the activation of the material, necessitating periodic replacement and specialized management of the resulting radioactive waste. iaea.orgphysicsjournal.innih.gov Due to the limited global resources of this compound, recycling and reusing this irradiated material is an economically and environmentally compelling goal. physicsjournal.innih.gov
Characterization of Radiation-Induced Microstructural Degradation
Neutron irradiation induces significant microstructural changes in this compound, which are the primary cause of its property degradation. plos.org These changes are heavily dependent on irradiation temperature and neutron fluence. nih.gov The most prominent microstructural feature is the formation of gas bubbles, primarily helium and tritium, resulting from nuclear transmutation reactions. nih.govmdpi.com
At lower irradiation temperatures (around 70-200°C), the microstructure is characterized by a high density of small helium bubbles, typically in the range of 3-6 nm, and the formation of dislocation loops. plos.orgmdpi.com As the irradiation temperature increases (from 643 K to 923 K), the gas bubbles tend to grow in size and decrease in number density. nih.gov At 643 K, bubbles are generally spherical with a size of about 10 nm. At higher temperatures, they evolve into thin hexagonal prisms. nih.gov Larger bubbles are often observed along grain boundaries compared to those within the grains. nih.gov This bubble formation leads to swelling of the this compound, which can be significant at higher temperatures. mdpi.com For instance, this compound irradiated at 430–750 °C can exhibit swelling of about 50%. mdpi.com
Denuded zones, which are regions free of bubbles and precipitates, are often observed along grain boundaries, and their width tends to increase with irradiation temperature. nih.gov In addition to gas bubble formation, irradiation can lead to the precipitation of secondary phases, such as intermetallic compounds of aluminum, iron, and this compound. nih.gov These microstructural changes result in radiation-induced hardening and embrittlement of the material. frontiersin.org
Table 1: Radiation-Induced Microstructural Changes in this compound
| Irradiation Temperature (°C) | Neutron Fluence (n/cm²) | Observed Microstructural Features | Average Bubble Size | Swelling |
|---|---|---|---|---|
| 70 | 7 x 10²² (E > 1 MeV) | High density of small helium bubbles, dislocation loops | Single bubbles 10-30 nm on grain boundaries | 2-3% |
| 200 | 6.5 x 10²² (E > 1 MeV) | Numerous small bubbles (3-6 nm) and larger bubbles (up to 20 nm) on grain boundaries | 3-20 nm | 2.4-3.4% |
| 370 (643 K) | ~4 x 10²² (E > 0.1 MeV) | Spherical gas bubbles | ~10 nm | - |
| 430-750 | 1.82 x 10²² (E > 1 MeV) | Formation of large bubbles and pores | - | ~50% |
| 650 (923 K) | ~6 x 10²² (E > 0.1 MeV) | Flat hexagonal prism-shaped bubbles, larger bubbles along grain boundaries, denuded zones | Up to 1500 nm along grain boundaries | ~9% (estimated from TEM) |
Analysis of Activation Products and Impurity Transmutation Effects
Neutron irradiation of this compound not only damages its microstructure but also leads to the formation of activation products through nuclear reactions with the this compound itself and with inherent impurities. nih.gov The primary transmutation products from this compound are helium (⁴He) and tritium (³H). mdpi.com However, the activation of trace impurities within the this compound metal can produce a range of radioisotopes that significantly impact the management and disposal of the irradiated material. iaea.orgstanford.edu
Common impurities in this compound, such as cobalt, silver, and cesium, can transmute into radioactive isotopes like ⁶⁰Co, ¹⁰⁸ᵐAg, and ¹³⁷Cs. iaea.orgnih.gov The specific activity of these radionuclides depends on the initial impurity concentration, the neutron energy spectrum, and the irradiation time. nrc.gov For example, in the this compound reflector of the JMTR research reactor, the primary radioactive impurities are ³H, ⁶⁰Co, and ¹³⁷Cs. plos.org
Of particular concern is the transmutation of uranium impurities, which are often present in this compound ores. stanford.edumdpi.com Neutron capture by uranium isotopes can lead to the formation of transuranic (TRU) elements, such as plutonium (Pu) and americium (Am). mdpi.com The presence of these long-lived alpha-emitting radionuclides can cause the irradiated this compound to be classified as TRU waste, which has more stringent disposal requirements. nrc.govieer.org
Table 2: Major Activation Products in Irradiated this compound
| Radionuclide | Primary Source | Significance |
|---|---|---|
| ³H (Tritium) | ⁹Be(n,t)⁷Li and subsequent reactions | Major contributor to radioactivity, requires special handling due to its mobility. |
| ⁶⁰Co | Activation of cobalt impurities | Significant gamma emitter, contributing to the external dose rate. researchgate.net |
| ¹⁰⁸ᵐAg | Activation of silver impurities | Contributes to the overall radioactivity. |
| ¹³⁷Cs | Fission of uranium impurities | Long-lived fission product, gamma emitter. |
| Transuranics (e.g., Pu, Am) | Neutron capture by uranium impurities | Can classify the waste as Transuranic (TRU), impacting disposal pathways. mdpi.com |
Decontamination and Purification Technologies (e.g., Chlorination Process Optimization)
To enable the recycling and reuse of irradiated this compound, effective decontamination technologies are required to remove the activation products. researchgate.net One of the most promising methods currently under investigation is "dry" chlorination. iaea.orgresearchgate.net This process involves the reaction of irradiated this compound with chlorine gas at elevated temperatures to form volatile this compound chloride (BeCl₂), which can then be separated from the less volatile chlorides of the radioactive impurities. iaea.orgresearchgate.net
The chlorination process is typically carried out at temperatures around 730°C. iaea.org At this temperature, this compound and many of the impurity radionuclides are converted into their chloride forms. iaea.org The separation of this compound chloride from the radionuclide chlorides is achieved by exploiting the differences in their boiling points and condensation temperatures. iaea.orgresearchgate.net For instance, the boiling point of BeCl₂ is around 500°C, while the melting point of cobalt chloride is 724°C. nih.gov This allows for the fractional condensation of the chlorides, leading to the purification of the this compound chloride. iaea.org
Laboratory-scale experiments have demonstrated the high efficiency of the chlorination process. Purification degrees of 99.6% for ⁶⁰Co, 99.3% for ¹⁰⁸ᵐAg, and 95.7% for ¹³⁷Cs have been achieved. nih.govplos.org The process parameters, such as temperature, chlorine flow rate, and reaction time, are critical for optimizing the purification efficiency and ensuring the safe operation of the process. nih.gov
Table 3: Parameters and Efficiency of the Chlorination Process for Irradiated this compound Decontamination
| Parameter | Value/Range | Significance |
|---|---|---|
| Reaction Temperature | ~500-730°C | Ensures the conversion of this compound and impurities to chlorides. iaea.orgnih.gov |
| This compound Chloride Boiling Point | ~500°C | Allows for separation from less volatile impurity chlorides. nih.gov |
| Cobalt Chloride Melting Point | 724°C | Facilitates separation from this compound chloride. nih.gov |
| Purification Efficiency (⁶⁰Co) | 99.6% | Demonstrates high removal efficiency for a key radionuclide. nih.govplos.org |
| Purification Efficiency (¹⁰⁸ᵐAg) | 99.3% | Shows effective removal of another significant activation product. nih.govplos.org |
| Purification Efficiency (¹³⁷Cs) | 95.7% | Indicates good, though slightly lower, efficiency for this fission product. nih.govplos.org |
Implications for Nuclear Waste Disposition and Transuranic Classification
The management of irradiated this compound as nuclear waste is significantly influenced by its radionuclide inventory. iaea.org Untreated irradiated this compound can be classified as Greater-Than-Class C (GTCC) low-level radioactive waste, which is generally not suitable for near-surface disposal. nrc.gov The high concentration of long-lived radionuclides, particularly transuranic isotopes, is a major factor in this classification. nrc.gov
Transuranic (TRU) waste is defined as waste containing alpha-emitting transuranic isotopes with half-lives greater than 20 years and in concentrations greater than 100 nanocuries per gram (nCi/g) of waste. ieer.org Due to the presence of uranium impurities in the raw this compound material, irradiated this compound components can exceed this 100 nCi/g limit, thus classifying them as TRU waste. mdpi.com This has significant implications for their final disposal, as TRU waste requires deep geological repositories. osti.gov
Decontamination processes, such as the chlorination method, aim to reduce the concentration of these problematic radionuclides to levels that would allow the bulk of the this compound to be managed as a lower-class waste or even recycled. iaea.org The separated radioactive impurities would be concentrated into a smaller volume of high-level waste for appropriate disposal. sckcen.be The successful implementation of such technologies is crucial for reducing the volume of high-level and TRU waste generated from nuclear operations involving this compound. iaea.org
Advanced Nuclear Materials Development
This compound compounds, particularly this compound oxide (BeO), are being investigated for use in advanced nuclear reactor designs due to their favorable nuclear and thermal properties. nih.govnrc.gov
This compound Oxide (BeO) as a Fuel Matrix and Neutron Moderator in Advanced Reactor Designs
This compound oxide possesses a unique combination of properties that make it an attractive material for advanced nuclear applications. frontiersin.org It has a high melting point, good thermal conductivity, and excellent neutron moderating and reflecting capabilities. frontiersin.orgosti.gov These properties make it a candidate for use as both a fuel matrix material and a neutron moderator in various reactor designs. frontiersin.orgnrc.gov
Table 4: Thermal Conductivity of UO₂-BeO Fuel Pellets
| BeO Content (wt%) | Temperature (°C) | Thermal Conductivity (W/m·K) |
|---|---|---|
| 0 | Room Temperature | ~8.4 |
| 2 | Room Temperature | ~9.36 |
| 3 | Room Temperature | - |
| 0 | 500 | ~3.80 |
| 2 | 500 | - |
| 3 | 500 | - |
As a neutron moderator, BeO effectively slows down fast neutrons to thermal energies, which are more likely to cause fission in U-235. frontiersin.org Its moderating properties are comparable to other common moderators like graphite. osti.gov While heavy water (D₂O) has a superior moderating ratio, BeO's high-temperature stability and solid form make it advantageous for certain reactor designs, such as high-temperature gas-cooled reactors. physicsjournal.infrontiersin.org
Table 5: Comparison of Neutron Moderator Properties
| Moderator | Slowing Down Power (SDP) | Moderating Ratio (MR) |
|---|---|---|
| This compound Oxide (BeO) | - | ~11.6 |
| Graphite (C) | - | ~212.4 |
| Heavy Water (D₂O) | - | ~6925 |
| This compound (Be) | - | ~171.2 |
Fabrication and Performance of Plasma-Sprayed this compound Coatings
Plasma-spray technology is a critical area of investigation for producing high thermal conductivity this compound coatings, particularly for applications in magnetic fusion devices like the International Thermonuclear Experimental Reactor (ITER). This process is being explored both as a method for repairing damaged this compound surfaces in-situ and as a primary fabrication technique for plasma-facing components. Research has focused on optimizing the spray parameters to enhance the performance of these coatings, with a significant emphasis on maximizing through-thickness thermal conductivity.
The fabrication of these coatings involves propelling molten or semi-molten this compound powder onto a substrate. Key process variables include the composition of the plasma gas, power input, and the temperature of the substrate. Studies have shown that the addition of a secondary hydrogen (H₂) gas to the primary argon (Ar) plasma gas improves the melting of the this compound powder. Furthermore, employing a transferred-arc cleaning process before deposition can enhance the bonding between the new coating and the underlying this compound surface.
The performance of plasma-sprayed this compound coatings is heavily influenced by their microstructure, which is, in turn, dictated by the fabrication parameters. A crucial factor is the initial temperature of the substrate during the spraying process. Research conducted at Los Alamos National Laboratory demonstrated a direct correlation between substrate temperature and the coating's thermal properties. As the substrate temperature was increased from 500°C to 800°C, the resulting microstructure of the this compound coating became more elongated in the direction of the spray. This elongated grain structure is beneficial as it substantially improves the through-thickness thermal conductivity. iaea.orgiaea.org
Thermal diffusivity measurements confirm these findings. For coatings deposited on a substrate at 500°C, the thermal diffusivity was about 75% of that of the bulk this compound substrate. However, as the initial substrate temperature was raised to 700°C and 800°C, the thermal diffusivity of both the coating and the coating-substrate interface increased to match the values of the bulk substrate. iaea.org Similarly, the mechanical bond strength of the coating improved with higher substrate temperatures. Four-point bend tests revealed bond strengths ranging from 100 MPa for coatings on substrates at 500°C to between 175 and 200 MPa for those on substrates at 800°C. iaea.orgiaea.org
Interactive Table 1: Fabrication Parameters for Plasma-Sprayed this compound Coatings
Interactive Table 2: Performance of Plasma-Sprayed this compound Coatings vs. Substrate Temperature
Research on this compound Interactions with Molten Salt Systems (e.g., FLiBe Coolants)
In the context of Molten Salt Reactors (MSRs), the fluoride (B91410) salt mixture of lithium fluoride and this compound fluoride (FLiBe) is a leading candidate for use as a coolant. A key challenge in these systems is managing the corrosion of structural materials, such as 316H stainless steel. Research has shown that introducing metallic this compound into the molten salt can effectively control the redox potential, thereby mitigating corrosion. This compound acts as a sacrificial agent, reacting with corrosive impurities like hydrogen fluoride (HF), which can form from tritium production in fusion systems or from residual moisture. bohrium.com
Experiments have demonstrated that the addition of this compound to FLiBe significantly reduces the concentration of dissolved metallic impurities originating from structural materials. In static corrosion tests with 9Cr-2W ferritic/martensitic steel at 530°C, the insertion of a this compound rod caused the concentration of dissolved metals in the salt to drop to near detectable limits. researchgate.net This is because this compound reacts with corrosive species, preventing them from attacking the primary structural components. The fundamental reaction for redox control involves this compound reacting with HF to produce this compound fluoride (BeF₂) and hydrogen gas (H₂). iaea.org This reaction has been found to be sufficiently fast for effective corrosion control. iaea.org
However, the interaction of this compound with the complete system is complex. One area of concern is the potential for dissolved this compound to react with elements within the structural alloys. Static capsule tests containing FLiBe, 316H stainless steel, and added this compound have shown that intermetallic compounds can form, which could be detrimental to the long-term performance of the stainless steel components. bohrium.com
The rate at which this compound dissolves in FLiBe is another important factor. Studies have found that the dissolution can be influenced by galvanic coupling. When this compound specimens are in electrical contact with a nickel crucible or fixture in the molten salt, a galvanic effect can accelerate the material loss from the this compound sample compared to electrically insulated samples. inl.gov Experiments measuring this compound uptake in FLiBe showed a dissolution that increased linearly to approximately 0.003 mol% for a one-hour exposure in a specific pot design. inl.gov Understanding and controlling this dissolution mechanism is crucial for maintaining the desired redox potential in the salt over the reactor's lifetime.
Interactive Table 3: Research Findings on this compound-FLiBe Interactions
Geochemical and Environmental Isotope Research of Beryllium
Cosmogenic Beryllium Isotopes (¹⁰Be, ⁷Be) in Terrestrial Geochemistry
Cosmogenic this compound isotopes are formed in the atmosphere through the interaction of cosmic rays with atomic nuclei, primarily oxygen and nitrogen. bgs.ac.uk Their subsequent journey to the Earth's surface and incorporation into geological archives allows scientists to track and quantify various terrestrial processes.
The production of ¹⁰Be (half-life of 1.387 million years) and ⁷Be (half-life of 53.22 days) occurs predominantly in the upper atmosphere. bgs.ac.uk Cosmic ray spallation of nitrogen and oxygen results in the formation of these isotopes. researchgate.net Global average production rates have been estimated, with values of 0.041 atoms cm⁻² s⁻¹ for ⁷Be and 0.018 atoms cm⁻² s⁻¹ for ¹⁰Be in the stratosphere, and 0.027 atoms cm⁻² s⁻¹ for ⁷Be and 0.018 atoms cm⁻² s⁻¹ for ¹⁰Be in the troposphere during solar minimum. researchgate.net
Once produced, these isotopes attach to aerosols and are transported through the atmosphere. Their removal from the atmosphere occurs through both wet and dry deposition. wm.edugfz-potsdam.de Wet deposition, primarily through precipitation, is the dominant removal mechanism. gfz-potsdam.de The flux of these isotopes to the Earth's surface is influenced by factors such as precipitation rates and atmospheric circulation patterns. wm.edupurdue.edu While there is a relationship with latitude, fluxes often scale more significantly with precipitation. wm.edu
| Isotope | Atmospheric Layer | Global Average Production Rate (atoms cm⁻² s⁻¹) at Solar Minimum |
|---|---|---|
| ⁷Be | Stratosphere | 0.041 |
| ⁷Be | Troposphere | 0.027 |
| ¹⁰Be | Stratosphere | 0.018 |
| ¹⁰Be | Troposphere | 0.018 |
Data sourced from Nagai et al. (2000). researchgate.net
Meteoric ¹⁰Be that is deposited on the Earth's surface adsorbs strongly to soil and sediment particles. gfz-potsdam.de This characteristic makes it an excellent tracer for quantifying rates of continental erosion and denudation over timescales of thousands to millions of years. geosociety.orggeosociety.org By measuring the concentration of ¹⁰Be in river sediments, scientists can determine a catchment-wide average erosion rate. researchgate.net The principle is that the concentration of ¹⁰Be in the sediment is inversely proportional to the erosion rate; slower erosion allows for a greater accumulation of ¹⁰Be in the surface soil and rock.
This technique has been applied globally to understand how erosion rates vary with climate, tectonics, and lithology. geosociety.orggeosociety.org For instance, studies have shown that drainage basins in tectonically active regions tend to have significantly higher denudation rates. geosociety.org
| Location/Region | Tectonic Setting | Climate | Denudation Rate (m/Myr) |
|---|---|---|---|
| Appalachian Mountains, USA | Tectonically Inactive | Temperate | 10 - 40 |
| Sierra Nevada, USA | Tectonically Active | Mediterranean | 30 - 150 |
| Garhwal Himalaya, India | Tectonically Active | Monsoonal | 100 - 2000 |
| Southern Alps, New Zealand | Highly Tectonically Active | Temperate Rainforest | up to 10000 |
| Table Mountain, Antarctica | Tectonically Inactive | Polar Desert | 0.18 - 1.12 |
Data compiled from various sources, including Portenga & Bierman (2011) and Wittmann et al. (2015). geosociety.orgresearchgate.netgithub.io
The ratio of cosmogenic ¹⁰Be to the stable, rock-derived isotope ⁹Be in marine sediments serves as a proxy for continental silicate weathering. geomar.de ⁹Be is released into the environment through the weathering of silicate rocks, while ¹⁰Be is delivered from the atmosphere at a relatively known rate. gfz-potsdam.de Therefore, the ¹⁰Be/⁹Be ratio in marine authigenic phases reflects the relative inputs of these two isotopes. fu-berlin.de
Changes in this ratio over geological time can indicate shifts in global silicate weathering fluxes. geomar.de For example, a decrease in the ¹⁰Be/⁹Be ratio in marine sediments can be interpreted as an increase in the flux of ⁹Be from continental weathering relative to the atmospheric flux of ¹⁰Be. This proxy has been instrumental in debates about the links between mountain uplift, silicate weathering, and Cenozoic climate change.
| Observed ¹⁰Be/⁹Be Ratio Trend | Inferred Change in ⁹Be Flux (from Silicate Weathering) | Interpretation for Continental Silicate Weathering Rate |
|---|---|---|
| Decrease | Increase | Increased Weathering |
| Increase | Decrease | Decreased Weathering |
| Stable | Stable | Stable Weathering |
This compound Isotope Ratios in Paleoclimate and Geochronological Reconstructions
The predictable production and decay of cosmogenic this compound isotopes also make them valuable tools for reconstructing past environmental conditions and for dating geological materials and events.
The production rate of cosmogenic isotopes in the atmosphere is modulated by the strength of the Earth's geomagnetic field. geomar.de A weaker magnetic field allows more cosmic rays to enter the atmosphere, leading to higher production rates of ¹⁰Be, and vice versa. This inverse relationship allows scientists to reconstruct past changes in geomagnetic field intensity by analyzing the flux of ¹⁰Be in marine sediments. ird.fr
By normalizing the ¹⁰Be concentration to a stable tracer of sediment accumulation, such as ⁹Be or Thorium-230, researchers can isolate the production signal from changes in sedimentation rates. geomar.de These reconstructions have provided valuable, independent records of geomagnetic field behavior, including major excursions and reversals. ird.frresearchgate.net
| Geomagnetic Field Intensity | Cosmic Ray Flux | ¹⁰Be Production Rate | ¹⁰Be Flux in Sediments |
|---|---|---|---|
| High | Low | Low | Low |
| Low | High | High | High |
The accumulation of in-situ produced ¹⁰Be in rocks exposed at the Earth's surface provides a method for dating the exposure history of landforms. This technique, known as surface exposure dating, is particularly useful for Quaternary and late Cenozoic geology. The concentration of ¹⁰Be in a rock surface is a function of the time it has been exposed to cosmic rays and the rate of erosion. geosociety.org
This method has been widely applied to date a variety of geological and tectonic events, such as the retreat of glaciers, the timing of volcanic eruptions, the age of alluvial fans, and the slip rates on faults. researchgate.netdundee.ac.uk For example, by dating the exposure of moraines, geologists can reconstruct the history of glacial advances and retreats.
| Event Type | Location | Dated Feature | Approximate Age (ka) |
|---|---|---|---|
| Glacial Retreat | Jura, Scotland | Emerged beach ridges | ~14-16 |
| Alluvial Fan Formation | Death Valley, USA | Fan surfaces | ~119 - 465 |
| Fault Scarp Exposure | Central Apennines, Italy | Limestone fault scarps | ~2 - 15 |
| Landslide | Hong Kong, China | Rock scarps | ~2 - 57 |
Data compiled from various sources, including Benedetti et al. (2002), Owen et al. (2006), and Phillips et al. (1990). researchgate.netdundee.ac.uk
This compound Isotope Geochemistry in Natural Water Systems and Sediments
This compound's isotopic composition in natural water systems and sediments provides a powerful tool for tracing a variety of geological and environmental processes. The distinct origins and behaviors of cosmogenic ¹⁰Be, produced in the atmosphere, and the stable, rock-derived ⁹Be allow researchers to investigate processes ranging from continental weathering and erosion to ocean circulation and sediment transport.
Dissolved and Particulate this compound Transport Processes in Riverine and Estuarine Environments
In riverine and estuarine environments, the transport of this compound is partitioned between dissolved and particulate phases. The stable isotope ⁹Be is introduced into rivers primarily through the chemical weathering of continental silicate rocks. frontiersin.org In contrast, the cosmogenic radionuclide ¹⁰Be is delivered to the Earth's surface through precipitation and dry deposition. researchgate.net
This compound is known to be highly particle-reactive. frontiersin.org As river water mixes with seawater in estuaries, changes in chemical and physical parameters such as salinity, pH, and suspended particulate matter concentration influence the distribution of this compound isotopes. gfz-potsdam.de Studies in various estuaries have demonstrated that the behavior of dissolved this compound is often non-conservative, meaning it does not mix simply in proportion to the mixing of fresh and saline waters.
Research in the Changjiang (Yangtze River) Estuary revealed that dissolved ⁹Be is removed from the water column at low to mid-salinity, a process attributed to salt-induced colloidal flocculation. gfz-potsdam.de At higher salinities, biological scavenging by phytoplankton can also lead to the removal of dissolved ⁹Be from surface waters. gfz-potsdam.de Conversely, the release of ⁹Be back into the water has been observed in bottom waters at mid and high salinities, likely due to benthic processes such as diffusion from porewater and/or submarine groundwater discharge. gfz-potsdam.de
A study in the Pearl River Estuary found that the distribution coefficients (Kd) between sediment and water for both ¹⁰Be and ⁹Be are on the order of 10⁵, indicating a strong preference for the particulate phase. frontiersin.orgresearchgate.net On average, only about 5% of the ¹⁰Be in this system exists in the dissolved form. frontiersin.orgresearchgate.net The transport and fate of this compound through estuaries are crucial for understanding the riverine input of these isotopes to the open ocean. frontiersin.org
Dissolved this compound Isotope Concentrations in the Pearl River Estuary
| Isotope | Concentration Range | Reference |
|---|---|---|
| Dissolved ¹⁰Be | 137–1,194 at/gwater | frontiersin.orgresearchgate.net |
| Dissolved ⁹Be | 0.781–8.31 × 10⁻¹² g/gwater | frontiersin.orgresearchgate.net |
This compound Isotope Fractionation and Distribution in Marine Sediments
Once transported to the marine environment, this compound isotopes are incorporated into sediments, providing valuable records of past environmental conditions. The ratio of ¹⁰Be to ⁹Be in the authigenic (seawater-derived) fraction of marine sediments has been utilized as a proxy to reconstruct past changes in continental weathering, ocean circulation, and geomagnetic field intensity. frontiersin.orgresearchgate.net
The distribution of this compound isotopes within different phases of marine sediments is not uniform. Sequential leaching experiments on Antarctic marine sediments have shown that the majority of ¹⁰Be (around 90%) is found in the reactive amorphous and crystalline oxide phases. cenieh.es In contrast, only 10-30% of the ⁹Be is in these reactive phases, with the bulk of it residing in the mineral/residual phase. cenieh.es This differential distribution highlights the different sources and geochemical pathways of the two isotopes. cenieh.es The cosmogenic ¹⁰Be is adsorbed onto sediment grains during its transport from the atmosphere to the seafloor, while ⁹Be is primarily derived from the weathering of crustal rocks. cenieh.es
The fractionation between the amorphous and crystalline oxide phases can also vary. In the Antarctic sediments studied, approximately 80% of the reactive ¹⁰Be was found in the amorphous phase, a different proportion compared to other deep marine and continental riverine sediments. cenieh.es This suggests that the specific processes affecting deposition and the sources of each isotope can influence their distribution within the sediment's reactive components. cenieh.es Understanding this fractionation is critical for the accurate interpretation of the ¹⁰Be/⁹Be ratio in sediment cores as a paleo-environmental proxy. cenieh.es
Analysis of Terrestrial Archives of Meteoric ¹⁰Be (e.g., Speleothems, Manganese Oxides)
Beyond marine sediments, terrestrial archives also preserve records of meteoric ¹⁰Be. Cave speleothems (such as stalagmites) and terrestrial manganese (Mn) oxides are emerging as valuable archives for reconstructing past environmental changes. proquest.compurdue.edu These materials precipitate from groundwater and have the potential to record temporal variations in the ¹⁰Be/⁹Be ratio of the water and colloids in the vadose zone (the area between the land surface and the water table). proquest.compurdue.edu
The radionuclide ¹⁰Be is produced in the atmosphere and delivered to the Earth's surface, where it can be incorporated into soils. proquest.compurdue.edu The stable isotope ⁹Be is released from the chemical weathering of rocks in the Earth's crust. proquest.compurdue.edu The ¹⁰Be/⁹Be ratio in the dissolved phase and in secondary weathering products like speleothems and Mn-oxides can therefore be used as a metric for chemical weathering rates. proquest.com
Research on speleothems from Soreq Cave, Israel, has utilized the temporal variation in the ¹⁰Be/⁹Be ratio to calculate chemical weathering rates over the last 168,000 years. proquest.com The study found that these calculated weathering rates varied in conjunction with independent proxies for temperature, suggesting a strong climatic control on weathering processes. proquest.com The relationship between weathering and temperature could be described by an Arrhenius relationship, with a calculated activation energy consistent with field-based estimates for feldspar, a common mineral in the soil above the cave. proquest.com These terrestrial archives offer a promising avenue for understanding long-term weathering dynamics and their connection to climate change. proquest.compurdue.edu
This compound Isotope Tracers in Convergent Margin Processes
The distinct origins of ¹⁰Be and ⁹Be also make them effective tracers of geological processes at convergent plate margins, where oceanic plates are subducted beneath continental or other oceanic plates. The ¹⁰Be is delivered to the seafloor from the atmosphere and becomes incorporated into the upper layers of oceanic sediment. In contrast, ⁹Be is present in both the oceanic crust and the overlying sediments, derived from terrestrial weathering and hydrothermal activity.
As the oceanic plate is subducted, these sediments and the altered oceanic crust are carried down into the mantle. The contrasting isotopic signatures of this compound in these materials can be used to trace the recycling of subducted components into arc magmas. The presence of ¹⁰Be in arc lavas is a clear indicator that subducted sediment has been incorporated into the magma source region. The ¹⁰Be/⁹Be ratio can provide insights into the amount of sediment involved and the timescale of these recycling processes.
Extraterrestrial this compound Geochemistry
The study of this compound isotopes extends beyond terrestrial systems to provide insights into the formation and evolution of the solar system.
This compound Isotopic Signatures in Meteorites and Planetary Bodies (e.g., Moon, Mars)
Meteorites, as remnants of the early solar system, contain valuable information about the nucleosynthetic processes that created the elements. This compound, along with lithium and boron, is more abundant in meteorites than in the Sun's photosphere because it is consumed by nuclear reactions in the solar interior. geoscienceworld.org
The now-extinct radionuclide ¹⁰Be (half-life of 1.39 million years) is of particular interest in cosmochemistry. wikipedia.org Its former presence in the early solar system is evidenced by an excess of its decay product, ¹⁰B, in certain meteorite inclusions, particularly calcium-aluminum-rich inclusions (CAIs). geoscienceworld.org The correlation between ¹⁰B excesses and the Be/B ratio in these inclusions indicates that short-lived ¹⁰Be was present when these materials formed. geoscienceworld.org
The origin of this early solar system ¹⁰Be has been a subject of debate. One hypothesis is that it was produced by spallation reactions, where energetic particles from the young Sun (solar flares) bombarded gas and dust in the protoplanetary disk. thewire.in Another possibility is that it originated from cosmic ray spallation in the interstellar medium before the formation of the solar system. ornl.gov Recent research suggests that supernova explosions are an unlikely primary source for the ¹⁰Be observed in the early solar system. ornl.gov The study of this compound isotopic signatures in meteorites continues to refine our understanding of the conditions and processes that shaped our solar system. geoscienceworld.orgresearchgate.net
This compound Isotope Data in Cosmochemistry
| Isotope | Significance | Key Finding | Reference |
|---|---|---|---|
| ¹⁰Be | Tracer for early solar system processes | Excess ¹⁰B in CAIs indicates the presence of live ¹⁰Be at the time of their formation. | geoscienceworld.org |
| ⁹Be | Stable reference isotope | Abundances in bulk meteorites show wide variation within and among different meteorite groups. | geoscienceworld.org |
Advanced Beryllium Material Synthesis and Characterization Research
Synthesis of Novel Beryllium Compounds and Coordination Complexes
Research into the synthesis of novel this compound compounds and coordination complexes is driven by the element's unique bonding characteristics and potential applications in various chemical processes, including catalysis and the development of new materials. Despite its position as an s-block element, the p orbitals of this compound play a crucial role in bonding. researchgate.net
Recent research has focused on synthesizing low-coordinate this compound compounds and complexes with various ligands. For instance, studies have reported the synthesis and characterization of neutral and cationic 1-tris(pyrazolyl)borate (Tp) organo-beryllium complexes, such as TpBe(R) (where R can be phenyl, n-butyl, or methyl) and [TpBe(carbene)]+ complexes. rsc.org These compounds were characterized using techniques like NMR and IR spectroscopy, mass spectrometry, and X-ray diffraction, revealing that the Be-C bonds exhibit dative covalent character. rsc.org
Another area of research involves the synthesis of sterically encumbered this compound compounds using bulky substituents like the terphenyl group. This approach has enabled the synthesis of three-coordinate this compound complexes, such as ArBeX(OEt₂) (where Ar is -C₆H₃-2,6-Mes₂ and X is Cl or Br) and the thiolate derivative ArBeSMes(OEt₂) (Mes = -C₆H₂-2,4,6-t-Bu₃). acs.org These compounds were characterized by X-ray crystallography and multinuclear NMR spectroscopy, providing insights into their structural and spectroscopic properties. acs.org
The synthesis of this compound compounds with low oxidation states and those involved in π-electron delocalization, as well as species with this compound-beryllium bonds, represents significant progress in this compound chemistry. researchgate.net For example, the synthesis of a this compound imido (Be=N) complex has been reported, involving a multiple bond between this compound and nitrogen. researchgate.net Theoretical studies have also predicted the existence of this compound-boron clusters, such as beryllo-borospherene, which feature this compound atoms capping boron rings in a truncated tetrahedron structure. researchgate.net
Directed synthesis methods are also being developed for specific applications. An ether-free pathway has been reported for the synthesis of this compound dialkyl compounds, such as [(n)Bu₂Be]₂, which is crucial for applications in the semiconductor industry where oxygen contamination must be avoided. americanelements.com
Development of this compound Alloys and Composites for Engineered Applications
The development of this compound alloys and composites aims to leverage this compound's advantageous properties while mitigating some of its limitations, such as brittleness. Alloying this compound with other metals like aluminum, copper, iron, or nickel can enhance properties such as strength, hardness, and resistance to corrosion and fatigue. marketresearch.comwikipedia.org
This compound-aluminum (Be-Al) alloys and composites are a significant area of research, offering a combination of high specific stiffness and good thermal properties from this compound with the formability and machinability of aluminum. researchgate.netresearchgate.net These materials are particularly relevant for aerospace applications. researchgate.net Studies have investigated the microstructure and mechanical properties of Be-Al composites fabricated by methods like pressure infiltration and extrusion. researchgate.netmdpi.comnih.gov The addition of elements like lithium has been shown to enhance the absorption of oxygen and nitrogen in Be-Al alloys, leading to increased yield and tensile strength with only a slight decrease in elongation. mdpi.com
Research on Be-Al composites has explored the effect of this compound powder morphology on mechanical properties. Composites prepared using blocky impact grinding this compound powder exhibited higher tensile strength and elongation compared to those prepared with spherical atomization this compound powder. nih.gov This difference was attributed to stronger interfacial bonding between this compound and aluminum in the blocky-particle composite, likely due to the rougher surface and microcrack morphology of the blocky particles. nih.gov
This compound matrix composites reinforced with this compound oxide (BeO) have also been developed, primarily for thermal management applications in electronics. researchgate.net These materials offer low density, high thermal conductivity, and a tailorable coefficient of thermal expansion. researchgate.net
Copper-beryllium alloys are widely used due to their strength, hardness, and non-sparking properties. marketresearch.comwikipedia.org The development of these alloys relies on the precipitation hardening caused by this compound additions to copper. ngk-alloys.com The manufacturing process typically involves chemical treatment of beryl (B75158) ore to produce this compound oxide, followed by reduction in the presence of copper to form a master alloy. ngk-alloys.com
The integration of this compound into advanced composites is a key research area focused on utilizing its unique properties while addressing challenges like brittleness. marketresearch.com Additive manufacturing and other modern fabrication techniques are also being explored to produce more complex and precise this compound parts. marketresearch.com
Microstructural Characterization and Evolution in this compound Materials
Understanding the microstructure of this compound materials and how it evolves under different conditions is crucial for predicting and controlling their properties and performance. Techniques such as transmission electron microscopy (TEM), scanning electron microscopy (SEM), and X-ray diffraction (XRD) are widely used for microstructural characterization. osti.govresearchgate.netkns.orgscielo.brscielo.brmdpi.com
Studies on the microstructure of different this compound grades have shown that factors like oxide content and consolidation methods significantly influence mechanical properties. kns.org For instance, higher BeO content, often located at grain boundaries, can lead to increased yield strength but reduced elongation. kns.org Powder metallurgy techniques are commonly used to produce fine-grained, more isotropic this compound. kns.org
Irradiation can induce significant microstructural changes in this compound. Research using TEM and nanoindentation has investigated the effect of ion irradiation on microstructure and hardening. osti.gov Helium ion implantation at different temperatures can lead to the formation of black-dot-like defects and small dislocation loops. osti.gov Gas-filled bubbles have also been observed after irradiation. researchgate.net The evolution of microstructure under neutron irradiation, particularly at low temperatures and high doses, has been studied using TEM, revealing the formation of dislocation loops and gas bubbles upon subsequent annealing at elevated temperatures. mdpi.com The size and density of dislocation loops and the formation and growth of bubbles are dependent on the annealing temperature. mdpi.com
The microstructure of this compound-containing alloys and composites is critical to their performance. In this compound-copper alloys, this compound promotes the formation of fine precipitates that enhance mechanical properties by impeding dislocation movement. mdpi.com The addition of this compound can also lead to a refined and more uniform microstructure in copper alloys. mdpi.com In Ni-Cr dental alloys, the presence of this compound can be identified through microstructural analysis via XRD and SEM, which reveal the existence of the NiBe intermetallic phase and a characteristic eutectic microstructure. scielo.brscielo.br
Microstructure evolution in thin this compound films doped with copper has been investigated, showing that copper doping suppresses grain growth, leading to finer and more uniformly sized grains and a smoother film surface. ysxbcn.com Copper doping also influences the crystallographic texture of the films. ysxbcn.com
Surface Chemistry and Interfacial Phenomena of this compound Materials in Diverse Environments
The surface chemistry and interfacial phenomena of this compound materials play a critical role in their interaction with the environment and their performance in various applications, particularly in demanding conditions like fusion reactors or corrosive environments.
At room temperature, this compound forms a thin, passive oxide layer (1-10 nm thick) in air, which protects it from further oxidation. wikipedia.org However, bulk oxidation can occur at temperatures above 500 °C. wikipedia.org
Research on this compound in fusion environments, such as the JET (Joint European Torus) tokamak, has investigated the surface chemistry of this compound tiles exposed to plasma. Studies have identified the presence of this compound oxide (BeO) and this compound deuteroxide (BeOxDy) bonds on the surface of these tiles. epfl.ch Oxidation can occur at temperatures above 700 °C, where this compound ion diffusion through the oxide layer is possible. epfl.ch The interaction of this compound surfaces with hydrogen isotopes is also important; exposure to hydrogen can decrease retention compared to clean this compound. epfl.ch Ion implantation can significantly increase the oxygen sticking coefficient and oxidation rate. epfl.ch
Interfacial phenomena are particularly important in this compound composites. The bonding strength between this compound and the matrix material significantly affects the composite's mechanical properties. mdpi.comnih.gov In Be-Al composites, the presence of BeO at the interface can reduce bonding strength. mdpi.com Adding alloying elements to the aluminum matrix can help improve the interfacial strength between this compound and aluminum. nih.gov Studies on explosively welded this compound bronze/steel composite plates have examined the interface structure, which exhibits a wavy texture, and its correlation with shearing and bonding strength. scientific.net Hardness is often increased near the bonding interface in such composites. scientific.net
The surface chemistry of this compound particles is also relevant in environmental contexts, influencing their dissolution and potential bioavailability. researchgate.netnih.gov Studies have characterized the surface chemistry of this compound oxide and this compound metal powders, noting differences in dissolution kinetics based on particle morphology, size, and specific surface area. researchgate.net
This compound oxide (BeO) is used in applications requiring high-temperature stability and corrosion resistance. nih.gov Thin films of atomic layer deposited (ALD) BeO are being investigated as high-k dielectric materials for electronic devices due to their large band gap and excellent interfacial thermodynamic stability with semiconductor materials like Si, InGaAs, and InP. aip.org
Q & A
Basic: What standardized analytical methods are recommended for quantifying trace beryllium in environmental or biological samples?
Answer:
The most widely validated techniques include:
- Flameless Atomic Absorption Spectrometry (AAS): Utilizes graphite furnace atomization to achieve detection limits of ~0.1 µg/L. Critical parameters include acid digestion (e.g., HNO₃/HF for soil matrices) and matrix modifiers (e.g., Mg(NO₃)₂) to mitigate iron interference .
- Laser-Induced Breakdown Spectroscopy (LIBS): Enhanced via Molecular Laser-Induced Fluorescence (MLIF) for improved sensitivity (detection limits ≤5 ppm). Calibration requires certified reference materials to account for matrix effects .
- Neutron Activation Analysis (NAA): Preferred for high-precision isotopic analysis (e.g., ⁹Be/¹⁰Be ratios) in aerosols, with rigorous blank controls to avoid contamination .
Methodological priority: Cross-validate results using ≥2 techniques, especially when analyzing complex matrices like biological tissues.
Advanced: How can researchers reconcile contradictory data on this compound's immunotoxicity across in vitro, animal, and human studies?
Answer:
Discrepancies often arise from exposure route variability (inhalation vs. dermal) and genetic susceptibility (e.g., HLA-DPβ1 allelic variants). To resolve conflicts:
Systematic Review Framework: Apply inclusion criteria from toxicological profiles (e.g., ATSDR’s Table B-1) to filter studies by route, species, and health endpoint .
Dose-Response Modeling: Use benchmark dose (BMD) software to harmonize data across models, adjusting for bioavailability differences (e.g., BeO particles vs. soluble salts) .
Mechanistic Studies: Employ transcriptomic profiling (e.g., RNA-seq in murine macrophages) to identify conserved pathways (e.g., TNF-α/NF-κB) across models .
Basic: What experimental protocols characterize this compound’s mechanical properties for structural applications?
Answer:
- Tensile Testing: Use ASTM E8/E21 standards with cross-rolled this compound sheet specimens. Report both elastic (Young’s modulus: 287–310 GPa) and plastic regimes, noting anisotropy from rolling direction .
- Bend Testing: For thin plates, apply concentric loading (e.g., 3-point bending) to derive stress-strain curves. Validate via Bassali’s theory to account for symmetrical deflection .
- Environmental Stress Testing: Conduct cyclic loading in controlled atmospheres (e.g., high humidity) to assess fatigue crack propagation rates .
Advanced: What methodologies optimize this compound’s performance in inertial confinement fusion (ICF) experiments?
Answer:
- Subscale Capsule Testing: At 80% nominal radius (National Ignition Facility design), optimize remaining ablator mass (6–7%) via X-ray diffraction to minimize fuel-ablator mix .
- Buoyancy-Drag Modeling: Quantify hydrodynamic instabilities using high-resolution radiography. Adjust dopants (e.g., Cu) to stabilize ablation fronts .
- Cryogenic Layer Uniformity: Implement phase-contrast imaging to monitor deuterium-tritium ice layers, ensuring <1% roughness in this compound ablators .
Advanced: How can reference materials for this compound be developed to standardize interdisciplinary research?
Answer:
- Consensus Building: Collaborate with ASTM/NIST to define criteria for physical forms (e.g., BeO nanopowders vs. alloys) and homogeneity thresholds (e.g., ≤5% variance in particle size) .
- Production Protocols: Use glovebox-synthesized BeCu alloys to minimize occupational exposure. Validate via round-robin testing across labs .
- Distribution Infrastructure: Integrate with platforms like Beryllium10 for safety data sheet (SDS) compliance and traceability .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Exposure Monitoring: Deploy high-flow air samplers (37 L/min) with cellulose ester filters, followed by AAS analysis. Action limit: 0.2 µg/m³ over 8 hrs .
- Waste Management: Acidify liquid waste (pH <2) to precipitate Be(OH)₂, then encapsulate in epoxy resin for disposal .
- Medical Surveillance: Implement DOE’s Chronic this compound Disease Prevention Program (CBDPP), including annual lymphocyte proliferation tests (LPT) for at-risk personnel .
Advanced: How can computational models improve predictions of this compound’s behavior in nuclear fusion plasmas?
Answer:
- Collisional-Radiative Models: Incorporate atomic data for Be I–IV ionization stages (e.g., electron impact cross-sections) to simulate divertor plasma interactions .
- Erosion Predictions: Use SDTrimSP codes to model sputtering yields under He⁺ irradiation, validated via quartz microbalance measurements .
- Neutron Moderation: Monte Carlo simulations (MCNP) to optimize Be reflector geometry in compact fission reactors, targeting neutron economy ≥1.05 .
Basic: What are the key considerations for designing this compound-based optical components (e.g., mirrors, telescopes)?
Answer:
- Surface Polishing: Chemomechanical polishing (CMP) with colloidal silica to achieve ≤1 nm RMS roughness. Avoid chlorine-based reagents to prevent pitting .
- Thermal Stability Testing: Cycle between 77–500 K to quantify coefficient of thermal expansion (CTE: 11.4 ×10⁻⁶/K) and deformation hysteresis .
- Coatings: Apply protective MgF₂ layers via ion-assisted deposition to enhance UV reflectivity (>90% at 120 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
